Product packaging for Dapsone hydroxylamine(Cat. No.:CAS No. 32695-27-5)

Dapsone hydroxylamine

Cat. No.: B1669824
CAS No.: 32695-27-5
M. Wt: 264.30 g/mol
InChI Key: IYDSJDWESCGRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapsone hydroxylamine is a sulfonic acid derivative.
RN given refers to unlabeled cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O3S B1669824 Dapsone hydroxylamine CAS No. 32695-27-5

Properties

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDSJDWESCGRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186361
Record name Dapsone hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32695-27-5
Record name Dapsone hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapsone hydroxylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dapsone hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPSONE HYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Characterization and Purity Analysis of Dapsone Hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characterization and purity analysis of Dapsone Hydroxylamine (DDS-NOH), a critical metabolite of the antibacterial and anti-inflammatory drug Dapsone. Understanding the chemical properties, purity, and stability of DDS-NOH is paramount for researchers and drug development professionals due to its association with both the therapeutic and toxicological effects of Dapsone.[1] This document outlines detailed methodologies for its synthesis, purification, and analysis, including advanced analytical techniques.

Chemical and Physical Properties

This compound is the N-hydroxylated metabolite of Dapsone.[1] Its formation is primarily mediated by cytochrome P450 enzymes in the liver.[2] The chemical and physical properties of DDS-NOH are summarized in the table below.

PropertyValueReference
Chemical Name N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine[3]
Synonyms Dapsone N-hydroxylamine, DDS-NOH, 4-Amino-4'-hydroxylaminodiphenylsulfone[3]
Molecular Formula C₁₂H₁₂N₂O₃S[3]
Molecular Weight 264.30 g/mol [3]
CAS Number 32695-27-5[3]
Appearance Off-white to pale yellow solid[4]
Melting Point 194°C (decomposes)
Solubility Soluble in DMSO and methanol.[5]

Synthesis and Purification

The synthesis of this compound can be approached through the chemical oxidation of Dapsone. The following is a representative protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dapsone

  • Ammonium persulfate

  • Sulfuric acid

  • Methanol

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Dapsone in a mixture of methanol and sulfuric acid at 0-5°C.

  • Slowly add a solution of ammonium persulfate in water while maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Experimental Protocol: Purification by Column Chromatography

Procedure:

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Load the crude product onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and evaporate the solvent to yield purified this compound.

Purity Analysis

The purity of this compound is critical and can be assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating DDS-NOH from its parent drug, Dapsone, and any potential degradation products.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 10 mM ammonium acetate buffer (pH 4.5)
Gradient 20% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 295 nm
Injection Volume 10 µL
Column Temperature 30°C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of DDS-NOH, particularly in biological matrices.[7]

ParameterCondition
LC System UPLC system
Column C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile
Gradient 10% to 90% B over 5 minutes
Flow Rate 0.4 mL/min
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive electrospray ionization (ESI+)
MRM Transitions This compound: Precursor ion > Product ion (specific m/z values to be determined)
Internal Standard Isotopically labeled this compound or a structurally similar compound

Chemical Characterization

Comprehensive chemical characterization is necessary to confirm the identity and structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.5 - 7.8Multiplet8HPhenyl rings
NH₂6.0 - 6.2Broad singlet2HAmino group
NH-OH9.5 - 9.8Broad singlet1HHydroxylamine N-H
OH10.0 - 10.3Broad singlet1HHydroxylamine O-H
¹³C NMR Chemical Shift (δ, ppm) Assignment
Aromatic Carbons113 - 153Phenyl rings
C-S~140Carbon attached to sulfur
C-N (amino)~152Carbon attached to amino group
C-N (hydroxylamine)~150Carbon attached to hydroxylamine group
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment
3400 - 3200N-H and O-H stretching (amine and hydroxylamine)
3100 - 3000Aromatic C-H stretching
1620 - 1580N-H bending (amine)
1500 - 1400Aromatic C=C stretching
1320 - 1280S=O stretching (sulfone)
1160 - 1120S=O stretching (sulfone)

Stability and Forced Degradation Studies

Understanding the stability of this compound is crucial for its handling, storage, and for the development of analytical methods. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8][9][10]

Experimental Protocol: Forced Degradation Studies

Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Solid drug at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[11]

Samples from these studies should be analyzed by the validated stability-indicating HPLC method to assess the extent of degradation and to profile the degradation products.

Visualizations

Metabolic Pathway of Dapsone to this compound

metabolic_pathway Dapsone Dapsone DDS_NOH This compound (DDS-NOH) Dapsone->DDS_NOH CYP450 (e.g., CYP2E1, CYP3A4) N-Hydroxylation Metabolites Further Metabolites DDS_NOH->Metabolites Further Metabolism purity_analysis_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Characterization Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification HPLC HPLC Purity Purification->HPLC LCMS LC-MS/MS Quantification Purification->LCMS NMR NMR Structural Confirmation Purification->NMR FTIR FTIR Functional Group Analysis Purification->FTIR stability_testing_logic cluster_stress Forced Degradation Conditions DDS_NOH This compound Acid Acidic Hydrolysis DDS_NOH->Acid Base Basic Hydrolysis DDS_NOH->Base Oxidation Oxidation DDS_NOH->Oxidation Thermal Thermal DDS_NOH->Thermal Photo Photolytic DDS_NOH->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products Stability_Profile Stability Profile Degradation_Products->Stability_Profile

References

The Double-Edged Sword: A Technical Guide to Dapsone Hydroxylamine-Induced Reactive Oxygen Species Generation in Erythrocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This in-depth technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and experimental assessment of reactive oxygen species (ROS) generation in erythrocytes induced by dapsone hydroxylamine (DDS-NOH), a principal metabolite of the sulfone drug dapsone. This document is intended for researchers, scientists, and drug development professionals engaged in hematology, toxicology, and pharmacology.

Dapsone is a widely used pharmaceutical for various conditions, including leprosy and certain dermatological disorders. However, its clinical utility is often hampered by dose-dependent hemolytic anemia and methemoglobinemia, adverse effects primarily attributed to its N-hydroxylated metabolite, this compound.[1] This guide elucidates the intricate biochemical processes initiated by DDS-NOH within red blood cells, leading to oxidative stress and subsequent cellular damage.

Core Mechanism: A Vicious Cycle of Oxidation

Dapsone itself is relatively inert; its toxicity manifests through its metabolic conversion to DDS-NOH.[2] Upon entering the erythrocyte, DDS-NOH engages in a destructive redox cycle with hemoglobin. This process involves the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), resulting in the formation of methemoglobin (MetHb), which is incapable of binding and transporting oxygen.[3] Concurrently, DDS-NOH is reduced back to dapsone, which can then be re-hydroxylated, perpetuating the toxic cycle.

This redox cycling is a significant source of reactive oxygen species, including superoxide anions and hydroxyl radicals.[4] These highly reactive molecules inflict widespread damage on cellular components, instigating a cascade of events that compromise erythrocyte integrity and survival.

A critical factor influencing susceptibility to dapsone-induced hemolysis is the status of the pentose phosphate pathway (PPP), particularly the activity of glucose-6-phosphate dehydrogenase (G6PD).[5] G6PD is essential for generating NADPH, which is required by glutathione reductase to maintain a reduced glutathione (GSH) pool. GSH is a primary intracellular antioxidant, crucial for detoxifying ROS. In individuals with G6PD deficiency, the diminished capacity to regenerate NADPH leads to a rapid depletion of GSH upon exposure to oxidative stressors like DDS-NOH, rendering their erythrocytes exquisitely sensitive to hemolysis.[5]

Quantitative Effects of this compound on Erythrocytes

The following tables summarize the quantitative data from various in vitro studies, illustrating the dose-dependent effects of DDS-NOH on key biomarkers of oxidative stress in human and rat erythrocytes.

Table 1: Effect of this compound on Methemoglobin Formation

DDS-NOH Concentration (µM)SpeciesIncubation TimeMethemoglobin (% of total Hemoglobin)Reference
10 - 50HumanNot specifiedSub-hemolytic concentrations that induce procoagulant activity[6]
175 - 750HumanNot specifiedConcentration range required to induce significant damage[7]
50 - 175RatNot specifiedConcentration range required to induce significant damage[7]
300Human30 minutesPeak induction of band 3 tyrosine phosphorylation[4]

Table 2: Impact of this compound on Erythrocyte Glutathione Status

DDS-NOH ConcentrationSpeciesEffect on GlutathioneReference
Not specifiedHumanDecreased GSH content and conversion to GSSG and protein-glutathione mixed disulfides[4]
Concentration-dependentHuman & RatRapid loss of reduced glutathione with a concomitant increase in protein-glutathione mixed disulfide formation[7]

Table 3: this compound-Induced Changes in Erythrocyte Membrane Proteins

DDS-NOH ConcentrationSpeciesEffect on Membrane ProteinsReference
Up to 300 µMHumanConcentration-dependent increase in tyrosine phosphorylation of band 3 protein[4]
Not specifiedHumanAggregation of band 3 protein into high molecular weight aggregates[4]
175 - 750 µMHumanLoss of protein band 2.1 and appearance of membrane-bound hemoglobin[7]
50 - 175 µMRatLoss of protein band 2.1 and appearance of membrane-bound hemoglobin[7]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

DDS_NOH_Pathway cluster_Erythrocyte Erythrocyte DDS_NOH Dapsone Hydroxylamine (DDS-NOH) MetHb_Fe3 Methemoglobin (Fe³⁺) DDS_NOH->MetHb_Fe3 Oxidizes ROS Reactive Oxygen Species (ROS) (O₂⁻, •OH) DDS_NOH->ROS Generates Hb_Fe2 Hemoglobin (Fe²⁺) GSH Reduced Glutathione (GSH) ROS->GSH Oxidizes Membrane_Damage Membrane Protein Damage (e.g., Band 3 aggregation) ROS->Membrane_Damage Induces GSSG Oxidized Glutathione (GSSG) GSH->GSSG Glutathione_Reductase Glutathione Reductase Hemolysis Hemolysis Membrane_Damage->Hemolysis G6PD G6PD NADPH NADPH G6PD->NADPH Produces NADPH->Glutathione_Reductase Reduces NADP NADP⁺ Glutathione_Reductase->GSH Regenerates Dapsone Dapsone Dapsone->DDS_NOH Metabolism

Figure 1: Signaling pathway of this compound-induced oxidative stress in erythrocytes.

ROS_Detection_Workflow start Start: Prepare Erythrocyte Suspension load_probe Load cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) start->load_probe incubate1 Incubate (e.g., 37°C for 30 min) load_probe->incubate1 wash1 Wash cells to remove excess probe incubate1->wash1 treat Treat with DDS-NOH (and controls) wash1->treat incubate2 Incubate for desired time treat->incubate2 measure Measure fluorescence (Ex/Em ~485/530 nm) incubate2->measure analyze Analyze data and quantify ROS production measure->analyze

Figure 2: Experimental workflow for intracellular ROS detection in erythrocytes using DCFH-DA.

MetHb_Assay_Workflow start Start: Collect Blood Sample lyse Lyse erythrocytes start->lyse split Split lysate into two aliquots lyse->split aliquot1 Aliquot 1: Measure absorbance at 630 nm (A_MetHb) split->aliquot1 aliquot2 Aliquot 2: Add potassium ferricyanide (to convert all Hb to MetHb) split->aliquot2 calculate Calculate % MetHb aliquot1->calculate add_kcn Add potassium cyanide (to form cyanmethemoglobin) aliquot2->add_kcn measure_total Measure absorbance at 540 nm (A_TotalHb) add_kcn->measure_total measure_total->calculate

Figure 3: Experimental workflow for spectrophotometric determination of methemoglobin.

Detailed Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorofluorescin Diacetate (DCFH-DA)

Principle: Cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS generated.[8][9]

Materials:

  • Erythrocyte suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • This compound (DDS-NOH)

  • Positive control (e.g., tert-butyl hydroperoxide)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed PBS.[9]

  • Wash erythrocytes twice with PBS and resuspend to the desired concentration.

  • Add the DCFH-DA working solution to the erythrocyte suspension and incubate for 30-60 minutes at 37°C in the dark.[9]

  • Centrifuge the cells and wash with PBS to remove excess probe.

  • Resuspend the DCFH-DA-loaded erythrocytes in PBS.

  • Aliquot the cell suspension into a 96-well black microplate.

  • Add DDS-NOH, positive control, and negative control to the respective wells.

  • Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[8]

  • Normalize the fluorescence readings to a cell number or protein concentration if necessary.

Protocol 2: Spectrophotometric Determination of Methemoglobin

Principle: This method is based on the characteristic absorbance spectrum of methemoglobin at 630 nm. The total hemoglobin content is determined after conversion of all hemoglobin forms to cyanmethemoglobin, which has a peak absorbance at 540 nm.[10][11]

Materials:

  • Whole blood or erythrocyte suspension

  • Lysis buffer (e.g., saponin solution or hypotonic buffer)

  • Phosphate buffer, pH 6.8

  • Potassium ferricyanide solution

  • Potassium cyanide solution

  • Spectrophotometer

Procedure:

  • Lyse a known volume of blood or erythrocytes with lysis buffer.

  • Dilute the hemolysate with phosphate buffer.

  • Divide the diluted hemolysate into two tubes.

  • Tube A (for MetHb): Measure the absorbance at 630 nm (A630_sample).

  • Tube B (for Total Hb):

    • Add potassium ferricyanide to oxidize all hemoglobin to methemoglobin.

    • Add potassium cyanide to convert methemoglobin to stable cyanmethemoglobin.

    • Measure the absorbance at 540 nm (A540_total).

  • Calculation: The percentage of methemoglobin is calculated using the following formula, which may require specific extinction coefficients for your instrument and reagents: % MetHb = (A630_sample / ε_MetHb) / (A540_total / ε_CNMetHb) * 100 (where ε is the molar extinction coefficient)

    A simplified approach compares the absorbance at 630 nm before and after the addition of a reducing agent that converts MetHb to Hb.

Protocol 3: Quantification of Reduced (GSH) and Oxidized (GSSG) Glutathione by HPLC

Principle: This method involves the separation and quantification of GSH and GSSG in erythrocyte lysates using high-performance liquid chromatography (HPLC). To prevent auto-oxidation, thiols in the sample are often derivatized.

Materials:

  • Erythrocyte pellet

  • Metaphosphoric acid (MPA) or other protein precipitating agent

  • Mobile phase (specific to the column and detection method)

  • GSH and GSSG standards

  • HPLC system with a suitable column (e.g., C18) and detector (UV or electrochemical)

Procedure:

  • Lyse a packed erythrocyte pellet with a protein precipitating agent like MPA to deproteinize the sample and stabilize GSH.

  • Centrifuge to remove precipitated proteins.

  • Filter the supernatant.

  • Inject a known volume of the supernatant into the HPLC system.

  • Separate GSH and GSSG using an appropriate mobile phase and column.

  • Detect GSH and GSSG using a UV detector (e.g., at 215 nm) or an electrochemical detector.

  • Quantify the concentrations of GSH and GSSG by comparing the peak areas to those of known standards.

  • The GSH/GSSG ratio can then be calculated as a measure of oxidative stress.

Conclusion

This compound poses a significant oxidative threat to erythrocytes, primarily through a redox cycling mechanism that generates reactive oxygen species and methemoglobin. The resulting depletion of intracellular antioxidants, particularly in G6PD-deficient individuals, and damage to membrane components can lead to premature erythrocyte destruction and hemolytic anemia. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the hematological toxicity of dapsone and other xenobiotics, and to explore potential therapeutic interventions to mitigate these adverse effects. A thorough understanding of these mechanisms is paramount for the safe and effective use of dapsone and for the development of new drugs with improved safety profiles.

References

Cytochrome P450-Mediated Formation of Dapsone Hydroxylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP)-mediated metabolic activation of dapsone to its reactive hydroxylamine metabolite, a critical step implicated in the drug's hematological toxicity. This document details the key CYP isoforms involved, presents quantitative kinetic data, outlines detailed experimental protocols for in vitro assessment, and illustrates the complex regulatory networks governing the expression of these vital enzymes. This guide is intended to be a valuable resource for researchers and professionals in drug development and toxicology, aiding in the prediction and mitigation of adverse drug reactions associated with dapsone and other arylamine drugs.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory and infectious diseases, undergoes extensive metabolism in the liver. A key metabolic pathway is N-hydroxylation, which leads to the formation of dapsone hydroxylamine (DDS-NHOH). This metabolite is a potent oxidizing agent responsible for the dose-dependent hematological side effects of dapsone, including methemoglobinemia and hemolytic anemia. The formation of this compound is primarily catalyzed by the cytochrome P450 superfamily of enzymes. Understanding the specific CYP isoforms involved, their kinetic parameters, and the regulatory mechanisms controlling their expression is paramount for predicting individual susceptibility to dapsone toxicity and for developing safer therapeutic strategies.

Cytochrome P450 Isoforms in Dapsone N-Hydroxylation

Multiple cytochrome P450 enzymes have been identified as catalysts for the N-hydroxylation of dapsone. The primary isoforms implicated are CYP2C9, CYP2C19, CYP3A4, and CYP2E1.[1][2] However, the relative contribution of each enzyme can vary between individuals, likely due to genetic polymorphisms and the influence of co-administered drugs.

  • CYP2C9 and CYP2C19: Several studies point to CYP2C9 and CYP2C19 as significant contributors to this compound formation, particularly at therapeutic concentrations.[1]

  • CYP3A4: This highly abundant hepatic enzyme is also involved in dapsone N-hydroxylation.[3] Its broad substrate specificity suggests a potential for drug-drug interactions.

  • CYP2E1: This isoform is also capable of metabolizing dapsone to its hydroxylamine metabolite.[2]

Quantitative Data on Dapsone N-Hydroxylation

The kinetics of dapsone N-hydroxylation have been studied in human liver microsomes, revealing a complex, biphasic pattern that suggests the involvement of multiple enzymes with different affinities for the substrate.

Enzyme SystemKm (μM)Vmax (nmol/min/mg protein)Reference
Human Liver Microsomes (High-affinity component)4 ± 30.13 ± 0.04[2]
Human Liver Microsomes (Low-affinity component)140 ± 501.3 ± 0.1[2]

Table 1: Michaelis-Menten Kinetic Parameters for Dapsone N-Oxidation in Human Liver Microsomes. This table summarizes the biphasic kinetic constants for the formation of this compound, indicating the presence of at least two distinct enzyme activities.[2]

Experimental Protocols

In Vitro Dapsone N-Hydroxylation Assay Using Human Liver Microsomes

This protocol describes a typical in vitro experiment to determine the rate of this compound formation using a pool of human liver microsomes.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Dapsone

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., dapsone-d8)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of dapsone in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in potassium phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture containing human liver microsomes (typically 0.2-0.5 mg/mL final concentration) and potassium phosphate buffer at 37°C for 5 minutes.

    • Add dapsone at various concentrations to the pre-warmed microsome mixture.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

    • Vortex the mixture to precipitate the microsomal proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

Quantification of this compound by LC-MS/MS

This section provides a general outline for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[4]

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Injection Volume: 10 µL.[4]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For dapsone, the precursor ion is m/z 249.1, with product ions at m/z 92 and 108.[4]

Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Visualization of Pathways and Workflows

Metabolic Pathway of Dapsone to this compound

Dapsone Dapsone Dapsone_Hydroxylamine Dapsone_Hydroxylamine Dapsone->Dapsone_Hydroxylamine N-Hydroxylation CYP_Enzymes CYP2C9, CYP2C19, CYP3A4, CYP2E1 CYP_Enzymes->Dapsone_Hydroxylamine

Caption: Dapsone is metabolized to this compound via N-hydroxylation catalyzed by several CYP450 isoforms.

Experimental Workflow for In Vitro Dapsone N-Hydroxylation Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Dapsone, Buffer, NADPH system) Pre_incubation Pre-incubate Microsomes & Dapsone at 37°C Reagents->Pre_incubation Microsomes Thaw & Prepare Human Liver Microsomes Microsomes->Pre_incubation Reaction_start Initiate reaction with NADPH Pre_incubation->Reaction_start Incubate Incubate at 37°C Reaction_start->Incubate Termination Terminate reaction (Organic Solvent + IS) Incubate->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation LCMS Analyze supernatant by LC-MS/MS Centrifugation->LCMS Xenobiotics Xenobiotics (e.g., Rifampicin) PXR PXR Xenobiotics->PXR Activation CAR CAR Xenobiotics->CAR Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer CAR->CAR_RXR RXR RXR RXR->PXR_RXR RXR->CAR_RXR CYP3A4_Gene CYP3A4 Gene PXR_RXR->CYP3A4_Gene Binds to response element CAR_RXR->CYP3A4_Gene Binds to response element CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation Oxidative_Stress Oxidative Stress (e.g., Ethanol) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivation Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Translocation to Nucleus & Binding CYP2E1_Gene CYP2E1 Gene ARE->CYP2E1_Gene Induces Transcription CYP2E1_mRNA CYP2E1 mRNA CYP2E1_Gene->CYP2E1_mRNA Transcription CYP2E1_Protein CYP2E1 Protein CYP2E1_mRNA->CYP2E1_Protein Translation

References

Biotransformation of Dapsone to Dapsone Hydroxylamine in Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biotransformation of dapsone to its reactive metabolite, dapsone hydroxylamine, within liver microsomes. This process is of significant interest due to the association of this compound with the hematological side effects of dapsone, such as methemoglobinemia and hemolysis.[1] This document details the enzymatic pathways, kinetic data, and experimental protocols relevant to the study of this metabolic conversion.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is a synthetic antibiotic primarily used in the treatment of leprosy and dermatitis herpetiformis. Its therapeutic efficacy is accompanied by a risk of dose-related hematologic adverse effects, which are believed to be mediated by its N-hydroxylated metabolite, this compound (DDS-NOH).[2][3] The formation of this reactive metabolite primarily occurs in the liver and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] Understanding the specifics of this biotransformation is crucial for predicting drug-drug interactions and individual patient susceptibility to dapsone-induced toxicity.

Enzymatic Pathway of Dapsone N-Hydroxylation

The conversion of dapsone to this compound is an N-oxidation reaction predominantly carried out by various cytochrome P450 isoenzymes in human liver microsomes.[6] While multiple CYPs can contribute, studies have identified key enzymes involved in this metabolic step. The primary metabolic pathway involves the direct N-hydroxylation of one of the amino groups of dapsone.

Dapsone_Metabolism cluster_CYP Cytochrome P450 Enzymes Dapsone Dapsone Dapsone_Hydroxylamine This compound (DDS-NOH) Dapsone->Dapsone_Hydroxylamine N-hydroxylation Toxicity Hematotoxicity (Methemoglobinemia, Hemolysis) Dapsone_Hydroxylamine->Toxicity causes CYP3A4 CYP3A4 CYP3A4->Dapsone_Hydroxylamine CYP2E1 CYP2E1 CYP2E1->Dapsone_Hydroxylamine CYP2C9 CYP2C9 CYP2C9->Dapsone_Hydroxylamine

Caption: Experimental workflow for dapsone metabolism in liver microsomes.

  • Preparation: Thaw cryopreserved human liver microsomes on ice. P[7]repare a stock solution of dapsone in a suitable solvent (e.g., methanol or DMSO). Prepare the NADPH regenerating system and potassium phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes (typically at a final concentration of 0.1-1.0 mg/mL protein), and dapsone at various concentrations to determine kinetic parameters.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL. 5[8]. Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 10, 20, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the microsomal proteins.

  • Sample Processing: Add an internal standard for accurate quantification. Vortex the samples and centrifuge to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-UV or HPLC-MS/MS to separate and quantify dapsone and this compound.

Enzyme Inhibition Studies

To identify the specific CYP enzymes involved, the above protocol can be modified to include a pre-incubation step with known CYP-specific inhibitors before the addition of dapsone. A control incubation without the inhibitor should be run in parallel. The percentage of inhibition is calculated by comparing the rate of this compound formation in the presence and absence of the inhibitor.

Conclusion

The biotransformation of dapsone to this compound in liver microsomes is a complex process mediated by multiple cytochrome P450 enzymes. The biphasic kinetics observed in human liver microsomes highlight the contribution of both high-affinity and low-affinity enzymes. Understanding the specific CYPs involved and their kinetic parameters is essential for predicting potential drug-drug interactions and for developing strategies to mitigate the hematological toxicity of dapsone. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this critical metabolic pathway.

References

An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Dapsone Hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone hydroxylamine (DDS-NOH) is the principal metabolite of the sulfone drug dapsone and is intrinsically linked to both its therapeutic efficacy and toxicity profile, particularly hematological adverse effects such as methemoglobinemia and hemolytic anemia.[1][2] Understanding the chemical stability and degradation pathways of this reactive metabolite is paramount for the development of safer dapsone-based therapies and for the accurate analytical determination of dapsone and its metabolites in biological matrices. This technical guide provides a comprehensive overview of the current knowledge on the chemical stability of DDS-NOH, its degradation pathways, and detailed experimental protocols for its investigation.

Introduction to this compound

Dapsone (4,4'-diaminodiphenyl sulfone) is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C9, CYP2C19, and CYP3A4, through N-hydroxylation to form this compound.[3][4][5] This metabolic activation is a critical step, as DDS-NOH is a potent oxidizing agent. Its reactivity is central to the pharmacological and toxicological effects observed with dapsone administration.[1] The inherent instability of DDS-NOH presents significant challenges in its handling, analysis, and the interpretation of pharmacokinetic and pharmacodynamic data.

Chemical Stability of this compound

This compound is known to be an unstable compound, particularly susceptible to oxidation.[6] Its stability is influenced by various factors, including the presence of oxidizing agents, pH, temperature, and light.

Intrinsic Stability and Auto-oxidation

The hydroxylamine functional group in DDS-NOH is readily oxidized. A primary degradation pathway for DDS-NOH is its auto-oxidation to the highly reactive nitroso-dapsone (NODDS).[7] This conversion is a key step in the cascade of reactions leading to oxidative damage in red blood cells. The instability of DDS-NOH is highlighted by the need for stabilizing agents, such as ascorbic acid, during the analysis of biological samples to prevent its degradation.[6]

Influence of Environmental Factors

While specific quantitative data on the degradation kinetics of DDS-NOH under various pH, temperature, and light conditions are not extensively available in the public domain, general principles of chemical stability for hydroxylamines suggest the following:

  • pH: The stability of DDS-NOH is expected to be pH-dependent. In acidic conditions, the amine groups would be protonated, which might influence the electronic properties and stability of the hydroxylamine moiety. In alkaline conditions, deprotonation could facilitate oxidation.

  • Temperature: As with most chemical reactions, the degradation of DDS-NOH is expected to accelerate at higher temperatures. Storage at low temperatures, such as -20°C or -80°C, is recommended for analytical standards.[8]

  • Light: Aromatic amines and their derivatives can be susceptible to photodegradation. Exposure to light, particularly UV radiation, could potentially accelerate the degradation of DDS-NOH.

Degradation Pathways of this compound

The primary degradation pathway of DDS-NOH is oxidation. Other potential pathways include the formation of dimers and other adducts.

Oxidation to Nitroso-dapsone

The most significant degradation pathway of DDS-NOH is its oxidation to nitroso-dapsone (NODDS).[7] This highly electrophilic metabolite can covalently bind to cellular macromolecules, including proteins, contributing to the toxic effects of dapsone.

Redox Cycling

In biological systems, DDS-NOH participates in a futile redox cycle with hemoglobin. It oxidizes oxyhemoglobin to methemoglobin, and in the process is itself converted back to dapsone or to NODDS.[9] This cycling contributes to the sustained oxidative stress observed with dapsone therapy.

The enzymatic and non-enzymatic interconversion of dapsone and its metabolites is a critical aspect of its pharmacology and toxicology.

G Metabolic and Degradation Pathways of this compound cluster_redox Redox Cycling in Erythrocytes Dapsone Dapsone DDS_NOH This compound (DDS-NOH) Dapsone->DDS_NOH CYP450 (N-hydroxylation) DDS_NOH->Dapsone Reduction DDS_NOH->Dapsone Reduction NODDS Nitroso-dapsone (NODDS) DDS_NOH->NODDS Auto-oxidation Protein_Adducts Protein Adducts NODDS->Protein_Adducts Covalent Binding Methemoglobin Methemoglobin Hemoglobin Hemoglobin Hemoglobin->Methemoglobin Oxidation by DDS-NOH

Metabolic and Degradation Pathways of this compound.

Quantitative Data Summary

Table 1: Summary of this compound Stability under Different Conditions

Stress ConditionReagent/ParametersIncubation TimeTemperature (°C)% DegradationDegradation Products IdentifiedReference
Acidic Hydrolysis 0.1 M HCl-----
Alkaline Hydrolysis 0.1 M NaOH-----
Oxidative 3% H₂O₂---Nitroso-dapsone[7]
Thermal -->40---
Photolytic UV/Visible Light-----
(Data not available in cited literature)

Table 2: Kinetic Parameters for this compound Degradation

ConditionOrder of ReactionRate Constant (k)Half-life (t½)Reference
Auto-oxidation ----
pH [value] ----
Temperature [value] ----
(Data not available in cited literature)

Experimental Protocols

The following protocols are proposed for conducting forced degradation studies on this compound to elucidate its stability profile and degradation pathways. These are based on general guidelines for drug stability testing.[10][11]

General Protocol for Forced Degradation Studies

This workflow outlines the general steps for investigating the stability of DDS-NOH.

G Forced Degradation Study Workflow for DDS-NOH cluster_prep Preparation cluster_stress Stress Conditions Prep_Standard Prepare DDS-NOH Stock Solution Acid Acidic Hydrolysis (e.g., 0.1 M HCl) Prep_Standard->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Prep_Standard->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂) Prep_Standard->Oxidative Thermal Thermal Stress (e.g., 60°C) Prep_Standard->Thermal Photo Photolytic Stress (UV/Vis light) Prep_Standard->Photo Prep_Stress Prepare Stress Condition Reagents Prep_Stress->Acid Prep_Stress->Base Prep_Stress->Oxidative Incubate Incubate under Stress Conditions Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Photo->Incubate Neutralize Neutralize Samples (if applicable) Incubate->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., HPLC) Neutralize->Analyze Characterize Characterize Degradants (e.g., LC-MS/MS, NMR) Analyze->Characterize

Forced Degradation Study Workflow for DDS-NOH.
Detailed Methodologies

5.2.1. Preparation of this compound Solution:

  • Prepare a stock solution of DDS-NOH in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. The use of an antioxidant like ascorbic acid in the solvent may be necessary to prevent premature degradation.

5.2.2. Acidic and Alkaline Hydrolysis:

  • To separate aliquots of the DDS-NOH stock solution, add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for alkaline hydrolysis.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equimolar amount of base or acid, and dilute with the mobile phase for analysis.

5.2.3. Oxidative Degradation:

  • Treat an aliquot of the DDS-NOH stock solution with an equal volume of 3% hydrogen peroxide.

  • Incubate the solution at room temperature for a defined period, taking samples at various time points.

  • Dilute the samples with the mobile phase for immediate analysis.

5.2.4. Thermal Degradation:

  • Place aliquots of the DDS-NOH stock solution in a temperature-controlled oven at a high temperature (e.g., 60°C or 80°C).

  • Withdraw samples at various time points and dilute for analysis.

5.2.5. Photolytic Degradation:

  • Expose aliquots of the DDS-NOH stock solution to a calibrated light source (e.g., UV-A, UV-C, or a combination simulating sunlight) for a defined duration.

  • Simultaneously, keep a control sample in the dark.

  • At specified time points, withdraw and analyze the samples.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV or mass spectrometric detection is recommended for the analysis of DDS-NOH and its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both DDS-NOH and its potential degradation products have significant absorbance. Mass spectrometric detection (LC-MS/MS) is crucial for the identification and characterization of unknown degradation products.[12]

Conclusion

This compound is a chemically unstable metabolite that readily undergoes oxidation, primarily to nitroso-dapsone. This reactivity is central to its biological effects. A thorough understanding of its stability under various pharmaceutical processing and storage conditions is essential for ensuring the quality, safety, and efficacy of dapsone-containing products. The experimental protocols outlined in this guide provide a framework for systematically investigating the chemical stability and degradation pathways of this critical metabolite. Further research is warranted to generate quantitative stability data to populate the presented tables and to fully elucidate the degradation profile of this compound.

References

The Role of CYP2E1 in the Metabolic Activation of Dapsone to its Hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapsone, a sulfone antibiotic and anti-inflammatory agent, is extensively used in the treatment of various infectious and dermatological diseases. However, its clinical utility is often limited by dose-dependent hematological adverse effects, primarily methemoglobinemia and hemolytic anemia. These toxicities are strongly associated with the metabolic activation of dapsone to its reactive hydroxylamine metabolite, dapsone hydroxylamine (DDS-NOH). This technical guide provides an in-depth examination of the role of Cytochrome P450 2E1 (CYP2E1) in this critical biotransformation step. It synthesizes quantitative data from in vitro studies, details relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows to support further research and drug development efforts in this area.

Introduction

The N-hydroxylation of dapsone is a pivotal step in its toxification pathway. This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver. While several CYP isoforms have been implicated in dapsone metabolism, CYP2E1 has been identified as a key enzyme, particularly at lower, therapeutically relevant concentrations of the drug.[1] Understanding the specific contribution of CYP2E1 to this compound formation is crucial for predicting and mitigating the risk of adverse drug reactions in patients. This guide aims to provide a comprehensive resource for professionals investigating the metabolic activation of dapsone.

Quantitative Data on Dapsone N-Hydroxylation

The kinetics of dapsone N-hydroxylation in human liver microsomes (HLMs) have been shown to be biphasic, suggesting the involvement of at least two distinct enzyme systems with different affinities for the substrate.[1] CYP2E1 is considered a high-affinity enzyme, while CYP3A4 is a low-affinity, high-capacity enzyme.[1] The following table summarizes the key quantitative data from in vitro studies.

Enzyme SystemSubstrate Concentration RangeKm (µM)Vmax (nmol/mg protein/min)Contributor(s)Reference
Human Liver Microsomes (High-Affinity Component)Low (e.g., 5 µM)4 ± 30.13 ± 0.04CYP2E1, CYP2C isoforms[1]
Human Liver Microsomes (Low-Affinity Component)High (e.g., 100 µM)140 ± 501.3 ± 0.1CYP3A4[1]
Rat Liver MicrosomesNot Specified32.39Not SpecifiedNot Specified[2]
Human Liver MicrosomesNot Specified151.00Not SpecifiedNot Specified[2]

Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Experimental Protocols

A variety of in vitro methods are employed to investigate the role of CYP2E1 in dapsone metabolism. Below are detailed methodologies for key experiments.

In Vitro Incubation with Human Liver Microsomes (HLMs)

This is the most common in vitro system for studying hepatic drug metabolism.

Objective: To determine the kinetics of this compound formation in a mixed-enzyme system and to probe the contribution of specific CYP isoforms using selective inhibitors.

Materials:

  • Pooled human liver microsomes (commercially available)

  • Dapsone

  • This compound standard

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Selective CYP inhibitors:

    • Diethyldithiocarbamate (DDC) for CYP2E1

    • Troleandomycin or Ketoconazole for CYP3A4

    • Sulfaphenazole for CYP2C9

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification (e.g., a structural analog of dapsone)

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or UV detection

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (typically 0.1-0.5 mg/mL protein), and dapsone at various concentrations (to determine kinetics) or a fixed concentration (for inhibition studies).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for a few minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

  • Analytical Quantification: Analyze the formation of this compound in the supernatant using a validated HPLC-MS or other suitable analytical method. An internal standard should be used to ensure accurate quantification.

  • Inhibition Studies: For inhibition experiments, pre-incubate the microsomes with a selective inhibitor (e.g., DDC for CYP2E1) for a short period before adding dapsone.[1] Compare the rate of hydroxylamine formation in the presence and absence of the inhibitor to determine the contribution of the targeted CYP isoform.

Recombinant Human CYP Enzyme Assays

This method allows for the investigation of a single CYP isoform's activity in isolation.

Objective: To directly assess the catalytic activity of CYP2E1 in the N-hydroxylation of dapsone.

Materials:

  • Recombinant human CYP2E1 enzyme co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

  • All other materials as listed in the HLM protocol.

Procedure: The procedure is similar to the HLM incubation, with the key difference being the use of a specific recombinant CYP enzyme instead of the mixed-enzyme microsomal preparation. This allows for the direct measurement of the kinetic parameters (Km and Vmax) for CYP2E1-mediated dapsone N-hydroxylation without the confounding activities of other CYPs.

Visualization of Pathways and Workflows

Metabolic Pathway of Dapsone to this compound

The following diagram illustrates the primary metabolic activation pathway of dapsone, highlighting the role of key CYP enzymes.

Dapsone_Metabolism Metabolic Activation of Dapsone Dapsone Dapsone DDS_NOH This compound (Toxic Metabolite) Dapsone->DDS_NOH N-hydroxylation CYP2E1 CYP2E1 (High Affinity) CYP2E1->Dapsone CYP3A4 CYP3A4 (Low Affinity) CYP3A4->Dapsone Other_CYPs Other CYPs (e.g., CYP2C9, CYP2C19) Other_CYPs->Dapsone

Caption: Metabolic pathway of dapsone to its hydroxylamine metabolite.

Experimental Workflow for In Vitro Dapsone Metabolism Study

This diagram outlines the logical flow of a typical in vitro experiment to assess the role of CYP2E1 in dapsone metabolism.

Experimental_Workflow In Vitro Dapsone Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reagents Prepare Buffers and Reagent Solutions Setup_Incubations Set Up Incubation Mixtures (Microsomes, Dapsone, +/- Inhibitor) Prep_Reagents->Setup_Incubations Prep_Microsomes Thaw and Prepare HLMs or Recombinant CYPs Prep_Microsomes->Setup_Incubations Pre_Incubate Pre-incubate at 37°C Setup_Incubations->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Regenerating System Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., with Acetonitrile) Incubate->Terminate_Reaction Process_Samples Centrifuge and Collect Supernatant Terminate_Reaction->Process_Samples HPLC_MS_Analysis Analyze Samples by LC-MS/MS Process_Samples->HPLC_MS_Analysis Data_Analysis Calculate Kinetic Parameters (Km, Vmax) and Inhibition HPLC_MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vitro dapsone metabolism studies.

Discussion and Conclusion

The metabolic activation of dapsone to its hydroxylamine is a complex process involving multiple CYP isoforms. The available data strongly support a significant role for CYP2E1, particularly at lower, clinically relevant concentrations of dapsone, due to its high affinity for the substrate.[1] However, at higher concentrations, CYP3A4 appears to be a major contributor.[1] The involvement of other isoforms such as CYP2C9 and CYP2C19 has also been suggested, indicating that the overall metabolic profile can vary between individuals depending on their specific CYP expression levels.[3][4]

For drug development professionals, understanding the role of CYP2E1 in dapsone metabolism is critical for several reasons. Firstly, it can help in the development of safer analogs of dapsone that are less prone to metabolic activation by CYP2E1. Secondly, it highlights the potential for drug-drug interactions. Co-administration of dapsone with drugs that are inhibitors or inducers of CYP2E1 could alter the rate of hydroxylamine formation and, consequently, the risk of toxicity. For example, disulfiram, a known CYP2E1 inhibitor, has been shown to significantly decrease the formation of this compound in vivo.[1]

References

Methodological & Application

Application Note: Quantification of Dapsone and its Metabolite, Dapsone Hydroxylamine, in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of the anti-inflammatory and antimicrobial agent, Dapsone (DDS), and its pharmacologically active but potentially toxic metabolite, Dapsone Hydroxylamine (DDS-NOH), in human plasma. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies. A complete, validated method for Dapsone is presented. For this compound, a representative method is provided, as specific mass spectrometric parameters may require empirical optimization. This document is intended to guide researchers in therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and toxicological assessments.

Introduction

Dapsone is a sulfone medication used in the treatment of various conditions, including leprosy, dermatitis herpetiformis, and as a prophylactic agent for malaria. Upon administration, Dapsone is metabolized in the liver, primarily through N-acetylation and N-hydroxylation. The N-hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP2E1 and CYP3A4), results in the formation of this compound (DDS-NOH).[1] This metabolite is believed to be responsible for both the therapeutic effects and the adverse hematological side effects of Dapsone, such as methemoglobinemia and hemolytic anemia. Therefore, the simultaneous quantification of both Dapsone and DDS-NOH in human plasma is crucial for understanding its complete pharmacological profile and ensuring patient safety. HPLC-MS/MS is the preferred analytical technique for this purpose due to its superior sensitivity, specificity, and high-throughput capabilities.

Metabolic Pathway of Dapsone

Dapsone undergoes metabolic conversion in the liver to form this compound. This bioactivation is a critical step in its mechanism of action and toxicity.

Dapsone Metabolism Dapsone Dapsone CYP450 CYP2E1, CYP3A4 (N-hydroxylation) Dapsone->CYP450 DDS_NOH This compound (DDS-NOH) CYP450->DDS_NOH

Dapsone Metabolic Pathway

Experimental Protocols

The following protocols are provided for the extraction and analysis of Dapsone and this compound from human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of both Dapsone and this compound from human plasma.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature. Vortex mix for 10 seconds.

  • Internal Standard Spiking: To 200 µL of plasma, add 50 µL of the internal standard working solution (e.g., Dapsone-d8 at 100 ng/mL in 50:50 methanol:water). Vortex for 5 seconds.

  • Acidification: Add 200 µL of 5 mM ammonium acetate to each sample. Vortex for 5 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Orochem Panthera Deluxe, 30mg/1mL) with 1 mL of methanol.

  • SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of HPLC-grade water.

  • Sample Loading: Load the entire pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of HPLC-grade water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

The following are typical HPLC and MS/MS parameters.

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent
Column Phenomenex Luna C18 (100 x 4.6 mm, 3 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 50% A / 50% B
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temp. 40°C
Run Time ~5 minutes
ParameterCondition
MS System Sciex API 4000 or equivalent Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Temperature 550 °C
Curtain Gas 40 psi
Collision Gas 8 psi
Dwell Time 300 msec
MRM Transitions and MS Parameters

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and compound-specific parameters for Dapsone and a proposed transition for this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (V)Collision Energy (CE) (eV)
Dapsone 249.1156.18020
Dapsone-d8 (IS) 257.1160.08020
This compound 265.1To be determinedTo be optimizedTo be optimized

Note on this compound: The precursor ion for this compound ([M+H]+) is m/z 265.1 based on its molecular weight of 264.3 g/mol . The optimal product ion(s) and collision energy must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

Quantitative Data Summary

The following tables present typical validation data for the quantification of Dapsone and this compound in human plasma.

Table 1: Dapsone Quantitative Data (HPLC-MS/MS)
ParameterResult
Linearity Range 5 - 3000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Table 2: this compound Quantitative Data (from HPLC-UV method)
ParameterResult
Linearity Range 94.8 - 6320 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 47 ng/mL
Within-day Precision (%CV) 3 - 5%
Between-day Precision (%CV) 4 - 10%
Recovery 80 - 82%

Note: Data for this compound is based on an HPLC-UV method and should be considered as an estimation for an HPLC-MS/MS method. The LLOQ for an optimized HPLC-MS/MS method is expected to be significantly lower.

Experimental Workflow

The overall experimental workflow for the quantification of Dapsone and this compound in human plasma is illustrated below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample (200 µL) Spike Spike with Internal Standard (Dapsone-d8) Plasma->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Reconstitute Evaporate and Reconstitute SPE->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Report Results (ng/mL) Quant->Report

HPLC-MS/MS Workflow

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of Dapsone in human plasma. The provided protocol for Dapsone is based on validated methods. For its metabolite, this compound, a representative protocol is offered, which can be fully established upon empirical determination of its specific mass spectrometric parameters. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and clinical drug development to accurately measure the concentrations of these critical compounds, thereby facilitating a better understanding of Dapsone's disposition and effects in humans.

References

Application Notes and Protocols for In Vitro Assessment of Dapsone Hydroxylamine Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a sulfone antibiotic, is utilized for its anti-inflammatory and anti-bacterial properties in the treatment of various conditions, including leprosy and dermatitis herpetiformis.[1] However, its clinical use is often limited by dose-dependent hematological adverse effects, primarily methemoglobinemia and hemolytic anemia.[1][2] These toxicities are not caused by the parent drug but by its reactive metabolite, Dapsone Hydroxylamine (DDS-NHOH), formed through hepatic N-hydroxylation mediated by cytochrome P450 enzymes.[1][2][3]

DDS-NHOH induces oxidative stress in red blood cells (RBCs), leading to the oxidation of hemoglobin to methemoglobin, which is incapable of oxygen transport.[4][5][6] This oxidative damage also alters the RBC membrane, promoting premature clearance and hemolysis.[4][7] Furthermore, DDS-NHOH can induce procoagulant activity in RBCs, increasing the risk of thrombosis.[8][9][10] Understanding the mechanisms of DDS-NHOH toxicity is crucial for developing strategies to mitigate its adverse effects and for the safety assessment of new drug candidates with similar metabolic profiles.

These application notes provide a detailed overview of in vitro models and experimental protocols to assess the hematological toxicity of DDS-NHOH. The described methods are essential for researchers in toxicology, pharmacology, and drug development for screening compounds and investigating mechanisms of drug-induced hematotoxicity.

In Vitro Models for Assessing this compound Toxicity

The primary targets of DDS-NHOH toxicity are red blood cells. Therefore, in vitro models predominantly utilize isolated erythrocytes. Other cell types, such as peripheral blood mononuclear cells (PBMCs), can be used to assess broader cytotoxic effects.

  • Isolated Human and Rat Red Blood Cells (RBCs): Freshly isolated RBCs are the most common and relevant model for studying DDS-NHOH-induced methemoglobinemia, hemolysis, and membrane alterations.[4][8][10] Human RBCs are preferred for their direct clinical relevance.

  • Peripheral Blood Mononuclear Cells (PBMCs): These cells are suitable for evaluating the general cytotoxicity of DDS-NHOH using assays like the MTT assay.[11]

  • Cell-Free Hemoglobin Solutions: Purified hemoglobin can be used in cell-free systems to study the direct interaction of DDS-NHOH with hemoglobin and the kinetics of methemoglobin formation.[12]

  • Co-culture Systems: To investigate interactions with other cell types, co-culture models, such as RBCs with endothelial cells, can be employed to study adherence and prothrombotic effects.[8][10]

  • Models for Susceptible Populations (G6PD Deficiency): Given that individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency are more susceptible to dapsone-induced hemolysis, in vitro models can be adapted using G6PD-deficient RBCs to study this enhanced toxicity.[13][14][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies on DDS-NHOH toxicity.

Table 1: Effective Concentrations of this compound in Red Blood Cell Assays

ParameterCell TypeDDS-NHOH ConcentrationObserved EffectReference
Procoagulant ActivityHuman RBCs10–50 µMIncreased phosphatidylserine exposure and microvesicle formation[8][9][10]
Membrane AlterationsHuman RBCs0.15–0.6 mMBand 3 protein aggregation and IgG binding[4]
Methemoglobin FormationHuman BloodEC50: 95 ± 19 µMMethemoglobin formation[17]
Methemoglobin FormationRat BloodEC50: 828 ± 104 µMMethemoglobin formation[17]

Table 2: Cytotoxicity of this compound

Cell TypeAssayDDS-NHOH ConcentrationViability/ToxicityReference
Human PBMCsMTT AssayConcentration-dependentIncreased cytotoxicity[11]
Mononuclear LeukocytesN/ASufficient concentrationCell death[2][18]

Experimental Protocols

Protocol 1: Assessment of Methemoglobin Formation in Human Red Blood Cells

Objective: To quantify the formation of methemoglobin in isolated human RBCs upon exposure to DDS-NHOH.

Materials:

  • Freshly collected human whole blood with anticoagulant (e.g., heparin, EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (DDS-NHOH) stock solution (in a suitable solvent like DMSO or acetone)

  • Spectrophotometer

  • Drabkin's reagent (for total hemoglobin measurement)

  • Potassium ferricyanide and potassium cyanide (for methemoglobin standard curve)

Procedure:

  • RBC Isolation:

    • Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the RBC pellet three times with cold PBS, centrifuging at 1,000 x g for 5 minutes after each wash.

    • Resuspend the final RBC pellet in PBS to the desired hematocrit (e.g., 20%).[4]

  • Incubation:

    • In microcentrifuge tubes, add the RBC suspension.

    • Add varying concentrations of DDS-NHOH (e.g., 10 µM to 1 mM). Include a vehicle control.

    • Incubate the tubes at 37°C for a specified time (e.g., 60 minutes), with gentle agitation.[12][19]

  • Measurement of Methemoglobin:

    • Following incubation, centrifuge the tubes at 1,000 x g for 5 minutes.

    • Lyse the RBCs by adding deionized water.

    • Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 577, and 630 nm) using a spectrophotometer.

    • Calculate the percentage of methemoglobin based on established equations.

  • Total Hemoglobin Measurement:

    • To normalize the data, determine the total hemoglobin concentration using Drabkin's reagent according to the manufacturer's instructions.

Protocol 2: Evaluation of Red Blood Cell Procoagulant Activity (Phosphatidylserine Exposure)

Objective: To measure the exposure of phosphatidylserine (PS) on the outer membrane of RBCs as an indicator of procoagulant activity.

Materials:

  • Isolated human RBCs (as described in Protocol 1)

  • Annexin V-FITC (or another fluorescent conjugate)

  • Binding Buffer (e.g., HEPES buffered saline containing calcium)

  • DDS-NHOH stock solution

  • Flow cytometer

Procedure:

  • RBC Treatment:

    • Incubate isolated RBCs with sub-hemolytic concentrations of DDS-NHOH (e.g., 10-50 µM) and a vehicle control at 37°C for a defined period.[8][9][10]

  • Staining:

    • After incubation, wash the RBCs with PBS.

    • Resuspend the RBCs in Binding Buffer.

    • Add Annexin V-FITC to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the sample with a 488 nm laser and detect the emission at ~530 nm (for FITC).

    • Quantify the percentage of Annexin V-positive cells, which represents the population of RBCs with exposed PS.

Protocol 3: Assessment of Cytotoxicity in Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To determine the cytotoxic effect of DDS-NHOH on PBMCs.

Materials:

  • Freshly isolated human PBMCs (e.g., via Ficoll-Paque density gradient centrifugation)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • DDS-NHOH stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed PBMCs in a 96-well plate at a density of approximately 1 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment:

    • Add various concentrations of DDS-NHOH to the wells. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for a specified duration (e.g., 3 hours).[11]

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

    • During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_assays Toxicology Assays blood Whole Blood rbcs Isolated RBCs blood->rbcs pbmcs Isolated PBMCs blood->pbmcs treatment Incubation with DDS-NHOH rbcs->treatment met_assay Methemoglobin Assay ps_assay PS Exposure Assay (Flow Cytometry) ros_assay ROS Detection pbmcs->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->met_assay treatment->ps_assay treatment->mtt_assay treatment->ros_assay

Caption: Experimental workflow for assessing DDS-NHOH toxicity in vitro.

signaling_pathway cluster_rbc Red Blood Cell dds_nhoh This compound (DDS-NHOH) ros Reactive Oxygen Species (ROS) Generation dds_nhoh->ros hb Hemoglobin (Fe2+) dds_nhoh->hb membrane Membrane Phospholipid Asymmetry Disruption ros->membrane methb Methemoglobin (Fe3+) hb->methb Oxidation ps Phosphatidylserine (PS) Exposure membrane->ps procoagulant Procoagulant Activity ps->procoagulant

Caption: Signaling pathway of this compound toxicity in red blood cells.

References

Animal Models of Dapsone Hydroxylamine-Induced Hematotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying dapsone hydroxylamine (DDS-NHOH)-induced hematotoxicity in animal models. Dapsone, a widely used sulfone antibiotic, can cause significant hematological adverse effects, primarily mediated by its reactive metabolite, this compound. Understanding the mechanisms and establishing robust animal models are crucial for developing safer therapeutic strategies and for preclinical screening of new drug candidates.

Introduction to this compound-Induced Hematotoxicity

Dapsone is metabolized in vivo to this compound (DDS-NHOH), which is considered the primary mediator of the drug's hematotoxic effects, including hemolytic anemia, methemoglobinemia, and an increased risk of thrombosis. DDS-NHOH is a direct-acting hemolytic agent that induces oxidative stress in red blood cells (RBCs). This oxidative stress leads to a cascade of damaging events, including the formation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), oxidation of hemoglobin to methemoglobin, formation of Heinz bodies (precipitated, denatured hemoglobin), and alterations to the RBC membrane proteins and phospholipid asymmetry. These changes ultimately lead to premature clearance of RBCs from circulation by the spleen, resulting in hemolytic anemia.

Animal Models

The most commonly used animal model for studying DDS-NHOH-induced hematotoxicity is the rat , particularly Sprague-Dawley and other inbred strains. Rats are sensitive to the hemolytic effects of dapsone and its metabolites, and the toxicological profile observed in rats shows similarities to that in humans.

Quantitative Data Summary

The following tables summarize quantitative data from studies on DDS-NHOH-induced hematotoxicity in animal models.

Table 1: In Vitro Methemoglobin Formation

MetaboliteSpeciesEmax (%)EC50 (µM)Reference
DDS-NHOHRat84 ± 2828 ± 104
MADDS-NOHRat83 ± 81087 ± 283
DDS-NHOHHuman80 ± 295 ± 19
MADDS-NOHHuman79 ± 590 ± 17

*Monoacetylthis compound

Table 2: In Vivo Prothrombotic Effects in Rats

TreatmentDose (mg/kg, i.p.)OutcomeReference
DDS-NHOH (single dose)50 or 100Increased thrombus formation
DDS-NHOH (repeated dose)10 (daily for 4 days)Increased thrombus formation

Experimental Protocols

In Vivo Model of DDS-NHOH-Induced Hemolytic Anemia in Rats

This protocol describes the induction of hemolytic anemia in rats by administering DDS-NHOH.

Materials:

  • This compound (DDS-NHOH)

  • Vehicle for administration (e.g., saline, corn oil)

  • Male Sprague-Dawley rats (200-250 g)

  • 51Cr-labeled red blood cells (for hemolysis assessment)

  • Anticoagulant (e.g., heparin, EDTA)

  • Standard laboratory equipment for animal handling, injection, and blood collection.

Procedure:

  • Preparation of 51Cr-labeled RBCs:

    • Collect blood from donor rats and label the RBCs with 51Cr as per standard protocols.

    • Re-infuse the labeled RBCs into isologous recipient rats.

  • DDS-NHOH Administration:

    • Prepare a solution or suspension of DDS-NHOH in the chosen vehicle.

    • Administer DDS-NHOH to the rats via intraperitoneal (i.p.) injection. Doses can range from 10 to 100 mg/kg depending on the desired severity of toxicity.

    • A control group should receive the vehicle only.

  • Blood Sample Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 2, 4, 8, 24, 48 hours) from the tail vein or via cardiac puncture at the end of the study.

    • Use an appropriate anticoagulant.

  • Assessment of Hemolysis:

    • Measure the radioactivity in whole blood samples to determine the rate of disappearance of 51Cr-labeled RBCs. An increased rate of disappearance compared to controls indicates hemolysis.

    • The spleen can be harvested and its radioactivity measured to confirm sequestration of damaged RBCs.

  • Hematological Analysis:

    • Perform a complete blood count (CBC) to measure parameters such as hematocrit, hemoglobin concentration, and red blood cell count.

    • Prepare blood smears to examine RBC morphology for signs of damage, such as echinocytes and bite cells.

In Vitro Assessment of Methemoglobin Formation

This protocol outlines the in vitro measurement of methemoglobin formation in whole blood.

Materials:

  • DDS-NHOH

  • Freshly collected whole blood (rat or human) with anticoagulant

  • Spectrophotometer

  • Reagents for methemoglobin assay (e.g., potassium ferricyanide, potassium cyanide)

Procedure:

  • Preparation of DDS-NHOH Solutions:

    • Prepare stock solutions of DDS-NHOH in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions to achieve the desired final concentrations in the blood samples.

  • Incubation:

    • Add the DDS-NHOH solutions to aliquots of whole blood to generate concentration-response curves. Final concentrations can range from micromolar to millimolar.

    • Incubate the blood samples at 37°C with gentle shaking.

  • Methemoglobin Measurement:

    • At specified time points, take aliquots of the blood and lyse the RBCs.

    • Measure the methemoglobin concentration using a spectrophotometric method based on the absorbance change before and after the addition of potassium cyanide.

  • Data Analysis:

    • Plot the percentage of methemoglobin formation against the concentration of DDS-NHOH.

    • Fit the data to a pharmacodynamic model (e.g., Emax or Sigmoid Emax model) to determine the Emax and EC50 values.

Signaling Pathways and Experimental Workflows

Signaling Pathway of DDS-NHOH-Induced Hematotoxicity

DDS_NHOH_Pathway cluster_0 Dapsone Metabolism cluster_1 Red Blood Cell cluster_2 Pathophysiological Outcomes Dapsone Dapsone DDS_NHOH This compound (DDS-NHOH) Dapsone->DDS_NHOH N-hydroxylation DDS_NHOH_in_RBC DDS-NHOH DDS_NHOH->DDS_NHOH_in_RBC ROS Reactive Oxygen Species (ROS) DDS_NHOH_in_RBC->ROS GSH GSH Depletion ROS->GSH MetHb Methemoglobin Formation ROS->MetHb Membrane_Damage Membrane Protein Alteration & Lipid Peroxidation ROS->Membrane_Damage Heinz_Bodies Heinz Body Formation MetHb->Heinz_Bodies Splenic_Sequestration Splenic Sequestration Heinz_Bodies->Splenic_Sequestration PS_Exposure Phosphatidylserine Exposure Membrane_Damage->PS_Exposure Membrane_Damage->Splenic_Sequestration Thrombosis Thrombosis PS_Exposure->Thrombosis Hemolysis Hemolytic Anemia Splenic_Sequestration->Hemolysis

Caption: Signaling pathway of DDS-NHOH-induced hematotoxicity.

Experimental Workflow for In Vivo Hematotoxicity Assessment

InVivo_Workflow cluster_analysis Hematological Analysis start Start animal_model Select Animal Model (e.g., Sprague-Dawley Rat) start->animal_model treatment_groups Establish Treatment Groups (Vehicle Control, DDS-NHOH) animal_model->treatment_groups administration Administer DDS-NHOH (e.g., i.p. injection) treatment_groups->administration blood_collection Collect Blood Samples (Time-course) administration->blood_collection cbc Complete Blood Count (CBC) blood_collection->cbc morphology RBC Morphology (Blood Smear) blood_collection->morphology methemoglobin Methemoglobin Assay blood_collection->methemoglobin hemolysis Hemolysis Assay (e.g., 51Cr release) blood_collection->hemolysis data_analysis Data Analysis and Interpretation cbc->data_analysis morphology->data_analysis methemoglobin->data_analysis hemolysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo hematotoxicity studies.

Conclusion

The animal models and protocols described provide a robust framework for investigating the mechanisms of DDS-NHOH-induced hematotoxicity and for the preclinical safety assessment of drugs. The use of rats allows for the in vivo characterization of hemolytic anemia and prothrombotic risk, while in vitro assays provide valuable mechanistic insights. By following these detailed protocols, researchers can generate reliable and reproducible data to better understand and mitigate the hematological adverse effects of dapsone and other related compounds.

Application Note: A Robust LC-MS/MS Method for the Quantification of Dapsone Hydroxylamine in Human Red Blood Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dapsone hydroxylamine (DDS-NHOH) in human red blood cells (RBCs). Dapsone, a sulfone antibiotic, is metabolized to the pharmacologically active but toxic metabolite, DDS-NHOH, which is directly implicated in dose-dependent hemolytic anemia and methemoglobinemia.[1][2] Monitoring the concentration of this unstable metabolite within erythrocytes is crucial for understanding its toxicological profile and for the development of safer therapeutic strategies. This proposed method employs a rapid protein precipitation-based extraction from isolated RBCs, followed by analysis using a triple quadrupole mass spectrometer. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for toxicokinetic and mechanistic studies of dapsone.

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone) is primarily used in the treatment of leprosy and other inflammatory skin conditions. Its therapeutic efficacy is often shadowed by hematological side effects, which are not caused by the parent drug but by its N-hydroxylated metabolite, this compound (DDS-NHOH).[1] This reactive metabolite is formed in the liver by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2E1.[1][3]

Once formed, DDS-NHOH readily enters red blood cells and initiates a cascade of oxidative events. It leads to the oxidation of hemoglobin to methemoglobin and induces oxidative stress, which can damage the erythrocyte membrane.[4][5] This damage, characterized by the aggregation of band 3 protein and subsequent binding of autologous antibodies, marks the RBCs for premature clearance from circulation, resulting in hemolytic anemia.[6] Given the inherent instability of DDS-NHOH and its central role in toxicity, a robust method to quantify its presence directly within the target cell—the erythrocyte—is essential for toxicological assessment and clinical research.

This document provides a detailed protocol for a proposed LC-MS/MS method for DDS-NHOH quantification in RBCs, including sample preparation, chromatographic and mass spectrometric conditions, and representative method performance characteristics.

Metabolic Pathway of Dapsone to this compound

Dapsone undergoes N-hydroxylation, a key metabolic activation step, primarily in the liver. This reaction is catalyzed by several cytochrome P450 (CYP) isoforms. The resulting metabolite, DDS-NHOH, is the principal agent responsible for the drug's hematotoxicity.

Dapsone Metabolism Dapsone Dapsone DDS_NHOH This compound (DDS-NHOH) Dapsone->DDS_NHOH N-hydroxylation Toxicity Oxidative Stress & Hemolysis in RBCs DDS_NHOH->Toxicity Enters Red Blood Cells Enzymes CYP3A4 CYP2C9 CYP2E1 Enzymes->mid_point Catalysis

Caption: Metabolic activation of Dapsone to its toxic hydroxylamine metabolite.

Experimental Protocols

1. Reagents and Materials

  • Dapsone, this compound (DDS-NHOH), and a suitable stable isotope-labeled internal standard (e.g., Dapsone-d8).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (LC-MS grade).

  • Human whole blood (K2EDTA anticoagulant).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • N-Ethylmaleimide (NEM) or other suitable stabilizing agent.

2. Standard and QC Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve DDS-NHOH and the Internal Standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the DDS-NHOH stock solution in 50:50 methanol:water to create calibration curve (CC) and quality control (QC) working solutions.

  • IS Working Solution: Dilute the IS stock solution in 50:50 methanol:water to a final concentration of 100 ng/mL.

  • Preparation of CC and QC Samples: Spike blank, hemolyzed red blood cell matrix with the appropriate working solutions to achieve the desired concentration range.

3. Sample Preparation from Red Blood Cells This procedure should be performed immediately after blood collection and at 4°C to minimize metabolite degradation.

  • Collect whole blood in K2EDTA tubes.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Aspirate and discard the plasma and buffy coat layers.

  • Wash the remaining RBC pellet twice with 3 volumes of cold PBS, centrifuging and aspirating the supernatant after each wash.

  • After the final wash, resuspend the packed RBCs in 1 volume of cold PBS containing a stabilizing agent (e.g., 10 mM N-Ethylmaleimide) to create a 50% hematocrit suspension. This suspension can be used as the matrix for standards and QCs.

  • For sample analysis, aliquot 100 µL of the RBC suspension into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (100 ng/mL) and vortex briefly.

  • Add 400 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Sample Preparation Workflow Start Whole Blood (K2EDTA) Centrifuge1 Centrifuge (2000 x g, 10 min, 4°C) Start->Centrifuge1 Separate Aspirate Plasma & Buffy Coat Centrifuge1->Separate Wash Wash RBC Pellet with Cold PBS (2x) Separate->Wash Aliquot Aliquot 100 µL RBC Suspension Wash->Aliquot Add_IS Add 20 µL Internal Standard Aliquot->Add_IS Precipitate Add 400 µL Cold ACN (Protein Precipitation) Add_IS->Precipitate Centrifuge2 Centrifuge (14000 x g, 10 min, 4°C) Precipitate->Centrifuge2 Analyze Transfer Supernatant for LC-MS/MS Analysis Centrifuge2->Analyze

Caption: Workflow for the extraction of DDS-NHOH from red blood cells.

4. LC-MS/MS Instrument Conditions

ParameterProposed Condition
LC System UPLC/HPLC System
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions DDS-NHOH: 265.1 > 172.1 (Quantifier), 265.1 > 108.1 (Qualifier) Dapsone-d8 (IS): 257.1 > 164.1
Source Temp. 550°C
IonSpray Voltage 5500 V

Representative Method Performance

The following tables summarize the typical performance characteristics expected from a fully validated bioanalytical method based on this protocol.

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Regression ModelCorrelation (r²)
DDS-NHOH0.5 - 5000.51/x² weighted>0.995

Table 2: Accuracy and Precision (Representative Data)

QC LevelConc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (% of Nominal)Inter-day Precision (%CV, n=18)Inter-day Accuracy (% of Nominal)
LLOQ0.5≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC1.5≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC75≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High QC400≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
DDS-NHOHLow88.56.295.74.5
High91.24.893.13.9

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive framework for the quantification of the unstable and toxic metabolite, this compound, in human red blood cells. The simple protein precipitation extraction is suitable for high-throughput analysis. This application note offers a comprehensive protocol that can be adapted and validated by researchers to investigate the mechanisms of dapsone-induced hemolysis, support clinical studies, and aid in the development of drugs with improved safety profiles.

References

Application Notes and Protocols: Dapsone Hydroxylamine as a Positive Control for Oxidative Stress Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4′-diaminodiphenyl sulfone, DDS), a drug historically used for the treatment of leprosy and other inflammatory diseases, is metabolized in the liver to reactive intermediates, including dapsone hydroxylamine (DDS-NOH).[1][2] This N-hydroxylated metabolite is a potent oxidant and is primarily responsible for the dose-dependent adverse hematological effects associated with dapsone, such as methemoglobinemia and hemolytic anemia.[1][2][3][4][5] The toxicological profile of DDS-NOH is intrinsically linked to its ability to induce significant oxidative stress, making it an ideal positive control for a variety of in vitro and in vivo oxidative stress assays.[1][2][6]

DDS-NOH exerts its pro-oxidant effects through multiple mechanisms. A key mechanism is the futile redox cycling of DDS-NOH within erythrocytes. DDS-NOH oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb), which is incapable of binding and transporting oxygen.[2][5] In this process, DDS-NOH is reduced back to the parent dapsone, which can then be re-hydroxylated by hepatic cytochrome P450 enzymes, perpetuating the cycle of oxidative damage.[7] This redox cycling also generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which can overwhelm the cell's antioxidant defenses.[6][8] Consequently, critical intracellular antioxidants like reduced glutathione (GSH) are depleted, and cellular macromolecules, including lipids and proteins, are susceptible to oxidative damage.[6][9]

These well-characterized mechanisms of inducing oxidative stress make DDS-NOH a reliable and reproducible positive control for assays that measure:

  • Methemoglobin formation: Directly assesses the oxidation of hemoglobin.

  • Glutathione homeostasis: Measures the depletion of reduced glutathione (GSH) and the increase in oxidized glutathione (GSSG).

  • Reactive Oxygen Species (ROS) generation: Quantifies the production of various reactive oxygen species.

  • Lipid peroxidation: Assesses damage to cellular membranes.

This document provides detailed protocols for these key experiments using DDS-NOH as a positive control, along with data presentation tables and diagrams to illustrate the underlying pathways and experimental workflows.

Data Presentation

The following tables summarize quantitative data from representative studies, demonstrating the dose-dependent effects of this compound in inducing oxidative stress markers.

Table 1: Dose-Dependent Methemoglobin Formation Induced by this compound

DDS-NOH Concentration (µM)Methemoglobin (%)Cell TypeIncubation TimeReference
0 (Control)< 2%Human Erythrocytes60 min[8]
2.5 µg/ml (~10.8 µM)~15%Human Erythrocytes60 min[8]
5.0 µg/ml (~21.6 µM)~25%Human Erythrocytes60 min[8]
7.5 µg/ml (~32.4 µM)~35%Human Erythrocytes60 min[8]
10.0 µg/ml (~43.2 µM)~45%Human Erythrocytes60 min[8]

Table 2: Effect of this compound on Erythrocyte Glutathione Levels

TreatmentTotal Glutathione (nmol/mg protein)GSH (% of Total)GSSG (% of Total)Reference
Control10.2 ± 0.595.1 ± 1.24.9 ± 0.3[9]
0.3 mM DDS-NOH8.9 ± 0.678.3 ± 2.121.7 ± 1.8[9]

Table 3: Reactive Oxygen Species Generation in Response to this compound

DDS-NOH Concentration (µM)ROS Production (Fold Increase over Control)Cell TypeReference
10~1.5Human Erythrocytes[10]
25~2.5Human Erythrocytes[10]
50~4.0Human Erythrocytes[10]

Signaling Pathways and Experimental Workflows

DDS_NOH_Mechanism cluster_liver Hepatocyte cluster_erythrocyte Erythrocyte Dapsone Dapsone (DDS) CYP450 CYP450 Enzymes (e.g., CYP2C19) Dapsone->CYP450 N-hydroxylation DDS_NOH_Metabolism Dapsone Hydroxylamine (DDS-NOH) CYP450->DDS_NOH_Metabolism DDS_NOH DDS-NOH DDS_NOH_Metabolism->DDS_NOH Enters Circulation Hb Hemoglobin (Fe²⁺) DDS_NOH->Hb Oxidation Dapsone_Regen Dapsone (DDS) DDS_NOH->Dapsone_Regen Reduction MetHb Methemoglobin (Fe³⁺) Hb->MetHb ROS ROS Generation (O₂⁻, H₂O₂) Hb->ROS GSH GSH ROS->GSH Oxidation Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Damage GSSG GSSG GSH->GSSG Dapsone_Regen->Dapsone Recycles to Liver

Caption: Mechanism of this compound-Induced Oxidative Stress.

Experimental_Workflow start Prepare Cell Suspension (e.g., Erythrocytes) treatment Incubate with DDS-NOH (Positive Control) and Vehicle (Negative Control) start->treatment assays Perform Oxidative Stress Assays treatment->assays methemoglobin Methemoglobin Assay assays->methemoglobin gsh GSH/GSSG Assay assays->gsh ros ROS Detection Assay assays->ros lipid Lipid Peroxidation Assay assays->lipid data Data Acquisition (e.g., Spectrophotometry, Fluorometry) methemoglobin->data gsh->data ros->data lipid->data analysis Data Analysis and Comparison to Controls data->analysis

Caption: General Experimental Workflow for Oxidative Stress Assays.

Experimental Protocols

Methemoglobin Formation Assay

Principle: This assay spectrophotometrically quantifies the conversion of hemoglobin to methemoglobin. Methemoglobin has a characteristic absorbance peak at 630 nm, which disappears upon the addition of potassium cyanide (KCN), allowing for its specific measurement.

Materials:

  • Freshly isolated erythrocytes

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (DDS-NOH) stock solution (in a suitable solvent like DMSO or ethanol)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium cyanide (KCN)

  • Nonidet P-40 (or other suitable lysis buffer)

  • Spectrophotometer

Protocol:

  • Erythrocyte Preparation:

    • Collect whole blood in heparinized tubes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Aspirate and discard the plasma and buffy coat.

    • Wash the erythrocyte pellet three times with cold PBS, centrifuging and aspirating the supernatant after each wash.

    • Resuspend the final erythrocyte pellet in PBS to a 40% hematocrit.[8]

  • Treatment:

    • In microcentrifuge tubes, add the erythrocyte suspension.

    • Add DDS-NOH stock solution to achieve the desired final concentrations (e.g., 10-50 µM).

    • For the negative control, add an equivalent volume of the vehicle used to dissolve DDS-NOH.

    • For a 100% methemoglobin positive control, treat a separate aliquot of erythrocytes with an excess of potassium ferricyanide.

    • Incubate the tubes at 37°C for 60 minutes with gentle shaking.[8]

  • Measurement:

    • Following incubation, centrifuge the tubes at 1,000 x g for 5 minutes.

    • Remove the supernatant.

    • Lyse the erythrocytes by adding a lysis buffer (e.g., PBS containing 0.5% Nonidet P-40).

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell membranes.

    • Transfer the supernatant (hemolysate) to a cuvette.

    • Measure the absorbance at 630 nm (A₁).

    • Add a small crystal of KCN to the cuvette, mix gently, and wait for 2 minutes.

    • Measure the absorbance at 630 nm again (A₂).

    • The difference (A₁ - A₂) is proportional to the methemoglobin concentration.

  • Calculation:

    • Calculate the percentage of methemoglobin using the following formula: % MetHb = [(A₁_sample - A₂_sample) / (A₁_100%MetHb - A₂_100%MetHb)] * 100

Glutathione (GSH/GSSG) Depletion Assay

Principle: This assay measures the levels of total glutathione and oxidized glutathione (GSSG). The level of reduced glutathione (GSH) is then determined by subtracting the GSSG from the total glutathione. The assay is based on the enzymatic recycling method using glutathione reductase.

Materials:

  • Treated cells (as prepared in the Methemoglobin assay)

  • Metaphosphoric acid (MPA) or other protein precipitating agent

  • Triethanolamine (TEA)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • NADPH

  • Glutathione Reductase

  • GSH and GSSG standards

  • 2-vinylpyridine (for GSSG measurement)

  • Microplate reader (412 nm)

Protocol:

  • Sample Preparation:

    • After treatment with DDS-NOH, lyse the cells and precipitate the proteins using an equal volume of cold 10% MPA.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Total Glutathione Measurement:

    • In a 96-well plate, add the sample supernatant.

    • Add the reaction mixture containing PBS, DTNB, and NADPH.

    • Initiate the reaction by adding glutathione reductase.

    • Monitor the change in absorbance at 412 nm over 5 minutes.

    • Quantify the total glutathione concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.

  • GSSG Measurement:

    • Take an aliquot of the sample supernatant.

    • Add 2-vinylpyridine to derivatize the GSH, preventing it from reacting in the assay.

    • Incubate at room temperature for 60 minutes.

    • Perform the same enzymatic recycling assay as for total glutathione.

    • Quantify the GSSG concentration using a GSSG standard curve.

  • Calculation:

    • [GSH] = [Total Glutathione] - (2 * [GSSG])

    • Express results as nmol/mg protein or as a ratio of GSH/GSSG.

Reactive Oxygen Species (ROS) Generation Assay

Principle: This assay utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • This compound (DDS-NOH)

  • H₂DCFDA (1000X stock in DMSO)

  • ROS Assay Buffer or PBS

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer (Ex/Em ~495/529 nm)

Protocol:

  • Cell Preparation:

    • Seed cells in a 96-well plate (black, clear bottom for microscopy) and allow them to adhere overnight. For suspension cells, adjust the cell density as required.

  • Staining:

    • Prepare a 1X working solution of H₂DCFDA by diluting the stock 1:1000 in pre-warmed serum-free medium or ROS Assay Buffer.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add 100 µL of the 1X H₂DCFDA solution to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.[11]

  • Treatment:

    • Remove the H₂DCFDA solution and wash the cells gently with PBS.

    • Add 100 µL of medium containing the desired concentrations of DDS-NOH.

    • Include a vehicle control (negative control) and a known ROS inducer like tert-butyl hydroperoxide (TBHP) as a positive control.[12]

    • Incubate for the desired period (e.g., 1-4 hours).

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

    • Alternatively, visualize ROS production using a fluorescence microscope or quantify the percentage of ROS-positive cells using a flow cytometer.

Lipid Peroxidation (TBARS) Assay

Principle: This assay measures malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex that can be measured spectrophotometrically.

Materials:

  • Treated cells or tissue homogenates

  • Thiobarbituric acid (TBA)

  • Trichloroacetic acid (TCA)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • MDA standard (e.g., from tetramethoxypropane)

  • Spectrophotometer (532-535 nm)

Protocol:

  • Sample Preparation:

    • After treatment with DDS-NOH, lyse the cells and collect the lysate.

    • Determine the protein concentration of the lysate for normalization.

  • Reaction:

    • To the cell lysate, add a solution of TCA to precipitate proteins and TBA. BHT should be included in this reagent.

    • Mix thoroughly.

    • Incubate the mixture in a heating block or water bath at 95°C for 60-90 minutes.[2] This allows the reaction between MDA and TBA to occur.

    • After incubation, cool the samples on ice to stop the reaction.

  • Measurement:

    • Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitate.

    • Transfer the clear supernatant to a new tube or a 96-well plate.

    • Measure the absorbance of the supernatant at 532-535 nm.

  • Calculation:

    • Create a standard curve using known concentrations of MDA.

    • Calculate the concentration of MDA in the samples from the standard curve.

    • Express the results as nmol of MDA per mg of protein.

Conclusion

This compound is a valuable and effective positive control for a range of oxidative stress assays. Its well-defined mechanism of action, involving direct oxidation of hemoglobin, generation of reactive oxygen species, and depletion of cellular antioxidants, provides a robust and reproducible method for validating assay performance and interpreting experimental results. The protocols outlined in these application notes offer a standardized approach for researchers to reliably induce and measure oxidative stress in various biological systems.

References

Application Notes and Protocols for Screening Dapsone Hydroxylamine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone (4,4'-diaminodiphenyl sulfone), a drug primarily used in the treatment of leprosy and other inflammatory diseases, undergoes metabolic activation in the liver to form its hydroxylamine metabolite, Dapsone Hydroxylamine (DDS-NHOH).[1] This metabolite is implicated in the dose-dependent hematological side effects of dapsone, including methemoglobinemia and hemolytic anemia.[1] The cytotoxicity of DDS-NHOH is primarily attributed to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[2][3]

These application notes provide a comprehensive set of cell culture-based assays to screen for and characterize the cytotoxicity induced by this compound. The protocols detailed below will enable researchers to assess various aspects of cellular health, including cell viability, membrane integrity, oxidative stress, and apoptosis.

Data Presentation

The following tables provide a structured summary of the quantitative data that can be generated from the described experimental protocols.

Table 1: Cell Viability and Cytotoxicity Assessment

AssayPrincipleEndpoint MeasurementTypical Units
MTT Assay Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells to a purple formazan product.[4]Absorbance at 570 nm% Cell Viability
LDH Release Assay Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[5]Absorbance at 490 nm% Cytotoxicity

Table 2: Oxidative Stress and Apoptosis Assessment

AssayPrincipleEndpoint MeasurementTypical Units
Intracellular ROS Assay (DCFH-DA) DCFH-DA is oxidized by ROS to the highly fluorescent DCF.Fluorescence intensity (Ex/Em ~485/535 nm)Relative Fluorescence Units (RFU) or Fold Change
Mitochondrial Membrane Potential (JC-1) The JC-1 dye forms aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in apoptotic cells with low membrane potential.[6]Ratio of red to green fluorescenceRed/Green Fluorescence Ratio
Annexin V-FITC Assay Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) stains necrotic or late apoptotic cells.Percentage of Annexin V-positive and/or PI-positive cells via flow cytometry.% Apoptotic Cells, % Necrotic Cells
Caspase-3/7 Activity Assay Luminescent assay that measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[7]LuminescenceRelative Luminescence Units (RLU) or Fold Change
Western Blot for Nrf2/HO-1 Detection of the protein expression levels of Nrf2 and its downstream target HO-1, key components of the antioxidant response pathway.[8][9]Band intensity relative to a loading control (e.g., β-actin).Relative Protein Expression

Experimental Protocols

Cell Culture and Treatment

A variety of cell lines can be utilized to assess DDS-NHOH cytotoxicity. Peripheral blood mononuclear cells (PBMCs) and hepatocytes are particularly relevant due to the hematological and hepatic toxicity of dapsone.[4][7]

  • Cell Lines:

    • PBMCs: Isolate from healthy donors using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Hepatocytes (e.g., HepG2): Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound (DDS-NHOH) Preparation: Prepare a stock solution of DDS-NHOH in a suitable solvent (e.g., DMSO). Further dilute in culture medium to the desired final concentrations immediately before use. A vehicle control (medium with the same concentration of DMSO without DDS-NHOH) should always be included.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[4]

  • Materials:

    • 96-well clear flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells (e.g., 1 x 10^5 PBMCs/well or 1 x 10^4 HepG2 cells/well) in a 96-well plate and allow them to adhere overnight (for adherent cells).[10]

    • Treat cells with various concentrations of DDS-NHOH and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

    • Following treatment, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[5]

  • Materials:

    • 96-well clear flat-bottom plates

    • LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific, or Abcam)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat cells with various concentrations of DDS-NHOH, a vehicle control, and a positive control for maximum LDH release (provided in the kit, often a lysis buffer).[5]

    • Incubate for the desired time period.

    • After incubation, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent.

    • Incubate for the recommended time at room temperature, protected from light.[11]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Intracellular ROS Assay (DCFH-DA)

This assay measures the intracellular production of reactive oxygen species.

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Black 96-well plates with clear bottoms

    • Fluorescence microplate reader or flow cytometer

  • Protocol:

    • Seed cells in a black 96-well plate.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Treat cells with DDS-NHOH and controls.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with DDS-NHOH for the desired duration.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases involved in apoptosis.[7]

  • Materials:

    • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with DDS-NHOH and controls.

    • After treatment, add the Caspase-Glo® 3/7 Reagent directly to the wells.[7]

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Visualization of Signaling Pathways and Workflows

DDS_NHOH_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanistic Assays cluster_analysis Data Analysis & Interpretation start Seed Cells (e.g., PBMCs, HepG2) treatment Treat with DDS-NHOH (Dose- and Time-response) start->treatment MTT MTT Assay (% Viability) treatment->MTT LDH LDH Assay (% Cytotoxicity) treatment->LDH ROS ROS Assay (DCFH-DA) treatment->ROS Mito Mitochondrial Potential (JC-1 Assay) treatment->Mito Apoptosis Apoptosis Assay (Annexin V/PI) treatment->Apoptosis Caspase Caspase-3/7 Assay treatment->Caspase Western Western Blot (Nrf2, HO-1) treatment->Western analysis Quantify Cytotoxicity, Oxidative Stress, & Apoptosis MTT->analysis LDH->analysis ROS->analysis Mito->analysis Apoptosis->analysis Caspase->analysis Western->analysis DDS_NHOH_Oxidative_Stress_Pathway cluster_cell Cellular Environment cluster_apoptosis Apoptotic Pathway DDS_NHOH This compound (DDS-NHOH) ROS Increased Reactive Oxygen Species (ROS) DDS_NHOH->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction (Decreased Membrane Potential) OxidativeStress->Mitochondria LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeStress->ProteinOxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response DDS_NHOH DDS-NHOH-induced Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex DDS_NHOH->Keap1_Nrf2 Oxidation of Keap1 Cysteine Residues Keap1 Keap1 (oxidized) Keap1_Nrf2->Keap1 Nrf2_free Nrf2 (dissociated) Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Translocation Nrf2_free->Nrf2_nuc ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Increased Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Detox Detoxification & Cellular Protection Gene_Expression->Detox

References

Troubleshooting & Optimization

challenges and solutions in the chemical synthesis of Dapsone hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in the chemical synthesis of Dapsone Hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound (DDS-NOH) is the N-hydroxylated metabolite of the drug Dapsone.[1][2] It is known to be the primary mediator of Dapsone's hematological side effects, such as methemoglobinemia and hemolytic anemia.[1] Researchers synthesize this compound primarily for toxicological studies, to investigate its mechanism of action, and as a reference standard in analytical methods for monitoring Dapsone metabolism.

Q2: What are the main challenges in the chemical synthesis of this compound?

A2: The primary challenges include:

  • Over-reduction: The hydroxylamine functional group is an intermediate in the reduction of a nitro group to an amine. Preventing further reduction to the corresponding amine (Dapsone) is a significant challenge.

  • Product Instability: this compound is sensitive to light and temperature, which can lead to degradation during the reaction and purification steps.[3] N-arylhydroxylamines, in general, can be unstable.

  • Purification: Separating the desired hydroxylamine from the starting material, the fully reduced amine, and other byproducts can be difficult due to their similar polarities.

  • Side Reactions: The presence of the amino group on the other ring of the Dapsone scaffold can lead to undesired side reactions under certain conditions.

Q3: What is a common synthetic route for this compound?

A3: A common and plausible route involves the selective reduction of a nitro-precursor, 4-amino-4'-nitrodiphenyl sulfone. This approach avoids harsh conditions that might affect the existing amino group.

Q4: How can I monitor the progress of the synthesis reaction?

A4: The reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][4] This technique allows for the quantification of the starting material, the desired product (this compound), and the primary byproduct (Dapsone).

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in an amber vial at -20°C under an inert atmosphere to minimize degradation from light, heat, and oxidation.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material - Inactive or insufficient reducing agent.- Low reaction temperature.- Use a fresh batch of the reducing agent.- Increase the molar excess of the reducing agent.- Gradually increase the reaction temperature while monitoring for byproduct formation.
Low yield of this compound - Over-reduction to Dapsone.- Degradation of the product during reaction or workup.- Suboptimal reaction conditions (pH, solvent).- Use a milder reducing agent or catalyst.- Carefully control the reaction time and temperature.- Perform the reaction and workup under an inert atmosphere and protected from light.- Optimize the pH of the reaction mixture; N-arylhydroxylamines can be sensitive to acidic or basic conditions.
Presence of significant amounts of Dapsone in the final product - Reducing agent is too strong.- Reaction time is too long.- Reaction temperature is too high.- Switch to a more selective reducing agent (e.g., catalytic transfer hydrogenation with a specific donor).- Perform a time-course study to determine the optimal reaction time.- Lower the reaction temperature.
Product degradation during purification - Exposure to light, heat, or air.- Inappropriate solvent system or stationary phase for chromatography.- Use amber glassware and minimize exposure to light.- Keep all solutions cold during workup and purification.- Use de-gassed solvents for chromatography.- Consider a rapid purification method like flash column chromatography.
Difficulty in separating this compound from Dapsone - Similar polarities of the two compounds.- Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities.- Consider using a different stationary phase for chromatography.- Preparative HPLC may be necessary for achieving high purity.

Experimental Protocols

Synthesis of 4-amino-4'-nitrodiphenyl sulfone (Precursor)

This protocol is adapted from a patented procedure for a similar synthesis.[1][5]

Materials:

  • 4-aminothiophenol

  • 4-chloronitrobenzene

  • Sodium hydroxide

  • Toluene

  • Hydrogen peroxide (35%)

  • Sodium tungstate

  • Acetic acid

Procedure:

  • Condensation: Dissolve 4-aminothiophenol in toluene under a nitrogen atmosphere. In a separate reactor, prepare a mixture of 4-chloronitrobenzene, toluene, and aqueous sodium hydroxide. Slowly add the 4-aminothiophenol solution to the reactor while maintaining the temperature at approximately 85°C. Stir for 2 hours. After cooling, the organic phase is separated to yield 4-amino-4'-nitrodiphenyl sulfide.

  • Oxidation: The crude 4-amino-4'-nitrodiphenyl sulfide is dissolved in acetic acid. A catalytic amount of sodium tungstate is added, followed by the slow addition of 35% hydrogen peroxide, maintaining the temperature at around 85°C. The reaction is stirred for 2 hours. After cooling and neutralization, the product, 4-amino-4'-nitrodiphenyl sulfone, precipitates and can be collected by filtration.

Synthesis of this compound

This is a representative protocol based on general methods for the selective reduction of aromatic nitro compounds.

Materials:

  • 4-amino-4'-nitrodiphenyl sulfone

  • Ammonium chloride

  • Zinc dust

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, suspend 4-amino-4'-nitrodiphenyl sulfone in a mixture of ethanol and water.

  • Add a solution of ammonium chloride in water to the suspension.

  • Cool the mixture in an ice bath and add zinc dust portion-wise with vigorous stirring, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by HPLC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the zinc salts.

  • The filtrate is then concentrated under reduced pressure, and the crude this compound is extracted with an organic solvent like ethyl acetate.

Purification by Column Chromatography

Materials:

  • Silica gel

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexanes and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analytical HPLC Method

This method is adapted from a published procedure for the analysis of Dapsone and its hydroxylated metabolite.[2]

Instrumentation:

  • RP-HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of water, acetonitrile, glacial acetic acid, and triethylamine (e.g., 80:20:1.0:0.5 by volume).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway 4-aminothiophenol 4-aminothiophenol Condensation Condensation 4-aminothiophenol->Condensation 4-chloronitrobenzene 4-chloronitrobenzene 4-chloronitrobenzene->Condensation 4-amino-4'-nitrodiphenyl_sulfide 4-amino-4'-nitrodiphenyl_sulfide Condensation->4-amino-4'-nitrodiphenyl_sulfide Oxidation Oxidation 4-amino-4'-nitrodiphenyl_sulfide->Oxidation 4-amino-4'-nitrodiphenyl_sulfone 4-amino-4'-nitrodiphenyl_sulfone Oxidation->4-amino-4'-nitrodiphenyl_sulfone Selective_Reduction Selective_Reduction 4-amino-4'-nitrodiphenyl_sulfone->Selective_Reduction Dapsone_Hydroxylamine Dapsone_Hydroxylamine Selective_Reduction->Dapsone_Hydroxylamine

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Yield Low Yield? Check_Conversion->Check_Yield No Adjust_Reagents Check/Increase Reducing Agent Increase Temperature Check_Conversion->Adjust_Reagents Yes Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Use Milder Reducing Agent Control Temp/Time Use Inert Atmosphere Check_Yield->Optimize_Conditions Yes End Successful Synthesis Check_Purity->End No Optimize_Purification Optimize Chromatography Use Preparative HPLC Check_Purity->Optimize_Purification Yes Adjust_Reagents->Check_Conversion Optimize_Conditions->Start Optimize_Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Minimizing Dapsone Hydroxylamine Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges posed by Dapsone Hydroxylamine (DDS-NOH) interference in colorimetric assays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the interference, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDS-NOH) and why does it interfere with colorimetric assays?

A1: this compound is a reactive metabolite of the drug Dapsone, formed in the body by cytochrome P450 enzymes.[1][2] Its high reactivity and pro-oxidant nature are the primary reasons for its interference in various colorimetric assays. DDS-NOH can directly react with assay reagents, generate reactive oxygen species (ROS) that affect the assay chemistry, or induce cellular responses like cytotoxicity that alter the readout of cell-based assays.[3][4]

Q2: Which types of colorimetric assays are most susceptible to interference from DDS-NOH?

A2: Assays that are based on redox reactions or measure oxidative stress are particularly vulnerable to interference by the pro-oxidant DDS-NOH. This includes:

  • Antioxidant capacity assays: Such as TEAC (Trolox Equivalent Antioxidant Capacity), DPPH (2,2-diphenyl-1-picrylhydrazyl), and FRAP (Ferric Reducing Antioxidant Power), where the reducing or oxidizing properties of DDS-NOH can lead to inaccurate results.

  • Reactive Oxygen Species (ROS) assays: DDS-NOH can generate ROS, leading to an overestimation of ROS levels in cellular and non-cellular assays.

  • Cell viability and cytotoxicity assays: In assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, the cytotoxic effects of DDS-NOH can directly impact the results by reducing cell viability.[3]

  • Nitric oxide (NO) assays using Griess reagent: The hydroxylamine group of DDS-NOH could potentially react with the Griess reagent, leading to false-positive results.

  • Protein quantification assays: While direct interference with assays like the Bradford assay is less documented, the reactive nature of DDS-NOH suggests a potential for interaction with the dye or protein, warranting careful validation.

Q3: What are the common signs of DDS-NOH interference in my assay?

A3: Signs of interference can include:

  • Unexpectedly high or low absorbance readings: This could be due to direct reaction with chromogenic reagents or alteration of the analyte being measured.

  • High background signal: DDS-NOH might produce a colored product or quench the signal in the absence of the target analyte.

  • Inconsistent or non-reproducible results: The instability and reactivity of DDS-NOH can lead to variable results between replicate wells or experiments.

  • Discrepancies between different assay methods: If two different methods for measuring the same analyte give conflicting results, interference from a compound like DDS-NOH could be a contributing factor.

Troubleshooting Guides

Here are some common problems you might encounter and step-by-step guides to troubleshoot them.

Problem 1: Unexpectedly High Signal in an Antioxidant Capacity Assay (e.g., TEAC, DPPH)
Possible Cause Troubleshooting Steps
Direct reduction of the chromogen by DDS-NOH. 1. Run a DDS-NOH only control: Prepare a sample containing only the assay buffer and DDS-NOH at the same concentration used in your experiment. This will determine if DDS-NOH directly reacts with the assay's radical species. 2. Perform a concentration-response curve for DDS-NOH: This will help quantify the extent of direct interference. 3. Subtract the background: If the interference is consistent, you may be able to subtract the signal from the DDS-NOH only control from your experimental values. However, this is not ideal as the interaction might not be simply additive.
Synergistic effects with other components in the sample. 1. Simplify your sample matrix: If possible, test DDS-NOH in a simpler buffer system to see if other components are exacerbating the interference. 2. Consider sample cleanup: Use techniques like solid-phase extraction (SPE) to remove DDS-NOH from your sample before performing the assay.
Problem 2: Increased Cytotoxicity Observed in an MTT Assay Not Attributable to the Test Compound
Possible Cause Troubleshooting Steps
DDS-NOH is directly toxic to the cells. 1. Determine the LC50 of DDS-NOH on your cell line: Perform a dose-response experiment with DDS-NOH alone to understand its inherent cytotoxicity.[3] 2. Choose a non-toxic concentration: If possible, use a concentration of your primary drug that produces a DDS-NOH concentration below its toxic threshold. 3. Use a different viability assay: Consider assays that are less susceptible to redox interference, such as those based on ATP measurement (e.g., CellTiter-Glo®) or real-time impedance-based assays.
DDS-NOH interferes with the MTT reduction process. 1. Cell-free MTT reduction assay: Mix DDS-NOH with MTT reagent in the absence of cells to see if it can directly reduce MTT to formazan. 2. Include additional controls: Use a positive control for cytotoxicity and a vehicle control to ensure the assay is performing as expected.
Problem 3: False Positive Results in a Griess Assay for Nitrite
Possible Cause Troubleshooting Steps
Direct reaction of DDS-NOH with the Griess reagent. 1. DDS-NOH with Griess reagent control: Mix DDS-NOH with the Griess reagent in your assay buffer to check for direct color formation. 2. Use a nitrite-scavenging control: Add a compound that specifically scavenges nitrite (e.g., sulfanilamide) to a sample containing DDS-NOH and the Griess reagent. If the color development is inhibited, it suggests the interference is nitrite-dependent. If the color persists, a direct reaction is likely.
DDS-NOH is unstable and breaks down to release nitrite. 1. Analyze DDS-NOH stability: Monitor the concentration of DDS-NOH and the appearance of nitrite in your assay buffer over time using a validated analytical method like HPLC. 2. Minimize incubation times: If DDS-NOH degradation is a factor, reduce the incubation time of your assay as much as possible.

Data Presentation: Quantitative Interference of this compound

The following table summarizes hypothetical quantitative data on DDS-NOH interference in common colorimetric assays. Note: This data is illustrative and the actual level of interference will depend on specific experimental conditions.

AssayDDS-NOH Concentration (µM)Observed InterferenceMitigation Strategy
MTT Assay 10~15% decrease in cell viabilityUse ATP-based assay
50~50% decrease in cell viabilityUse ATP-based assay
100~80% decrease in cell viabilityUse ATP-based assay
TEAC Assay 5~10% increase in antioxidant capacityInclude DDS-NOH control and subtract background
25~40% increase in antioxidant capacitySample cleanup (SPE)
Griess Assay 20False positive nitrite signal (equivalent to 5 µM nitrite)Use an alternative NO detection method
100False positive nitrite signal (equivalent to 25 µM nitrite)Use an alternative NO detection method

Experimental Protocols

Protocol 1: Determining the Direct Interference of DDS-NOH in a DPPH Assay

Objective: To quantify the direct radical scavenging activity of DDS-NOH in the DPPH assay.

Materials:

  • This compound (DDS-NOH)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (e.g., 0.1 mM in methanol)

  • Methanol or appropriate solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of DDS-NOH dilutions in methanol (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • In a 96-well plate, add 100 µL of each DDS-NOH dilution to triplicate wells.

  • Add 100 µL of the DPPH stock solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH scavenging activity for each DDS-NOH concentration.

Protocol 2: Mitigating DDS-NOH Interference using Solid-Phase Extraction (SPE)

Objective: To remove DDS-NOH from a biological sample prior to a colorimetric assay.

Materials:

  • Sample containing DDS-NOH

  • SPE cartridge (e.g., C18)

  • Methanol (for conditioning and elution)

  • Water (for equilibration)

  • Appropriate buffer for the colorimetric assay

Procedure:

  • Condition the SPE cartridge: Pass 1 mL of methanol through the C18 cartridge, followed by 1 mL of water. Do not let the cartridge dry out.

  • Load the sample: Apply your sample containing DDS-NOH to the conditioned cartridge.

  • Wash the cartridge: Pass 1 mL of water through the cartridge to wash away any unbound components.

  • Elute the analyte of interest: Use an appropriate solvent to elute your target analyte while leaving DDS-NOH bound to the cartridge (this step will require optimization based on the properties of your analyte). Alternatively, if your analyte of interest does not bind to the C18 column, you can collect the flow-through from the loading and wash steps.

  • Perform the colorimetric assay: Use the eluate or flow-through containing your analyte of interest in your colorimetric assay.

  • Validate the method: Analyze a sample spiked with a known amount of your analyte and DDS-NOH to confirm efficient removal of DDS-NOH and good recovery of your analyte.

Visualizing Experimental Workflows and Pathways

Workflow for Investigating and Mitigating DDS-NOH Interference

workflow cluster_investigation Investigation Phase cluster_mitigation Mitigation Phase start Unexpected Assay Result control Run DDS-NOH Only Control start->control dose_response Perform DDS-NOH Dose-Response control->dose_response interference Interference Confirmed? dose_response->interference subtract Subtract Background interference->subtract Yes end Accurate Result interference->end No cleanup Sample Cleanup (e.g., SPE) subtract->cleanup alt_assay Use Alternative Assay cleanup->alt_assay alt_assay->end

Caption: A logical workflow for identifying and addressing interference from this compound in colorimetric assays.

Signaling Pathway of DDS-NOH Induced Oxidative Stress

oxidative_stress Dapsone Dapsone CYP450 CYP450 Enzymes Dapsone->CYP450 DDS_NOH This compound (DDS-NOH) CYP450->DDS_NOH ROS Reactive Oxygen Species (ROS) Generation DDS_NOH->ROS MetHb Methemoglobin Formation DDS_NOH->MetHb Assay_Interference Colorimetric Assay Interference DDS_NOH->Assay_Interference ROS->Assay_Interference Hemolysis Hemolysis MetHb->Hemolysis

Caption: The metabolic activation of Dapsone to DDS-NOH and its subsequent induction of oxidative stress, leading to potential assay interference.

References

strategies to prevent the degradation of Dapsone hydroxylamine during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with Dapsone Hydroxylamine (DDS-NOH), a reactive and unstable metabolite of Dapsone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My DDS-NOH recovery is consistently low. What are the potential causes and solutions?

A1: Low recovery of DDS-NOH is a common issue primarily due to its inherent instability and susceptibility to oxidation. Here are the most likely causes and troubleshooting steps:

  • Degradation during Sample Collection and Handling: DDS-NOH can rapidly degrade in whole blood and plasma.

    • Solution: Use collection tubes containing an anticoagulant (e.g., K2EDTA) and immediately add a stabilizing agent. Ascorbic acid is a commonly used antioxidant for this purpose. Process blood samples on ice and separate plasma by centrifugation as soon as possible.

  • Oxidation during Extraction: Exposure to air and certain solvents can promote the oxidation of the hydroxylamine group.

    • Solution: Minimize sample exposure to air. Work in a cold environment (e.g., on ice) throughout the extraction process. Use deoxygenated solvents where possible. The addition of an antioxidant to the extraction solvent can also be beneficial.

  • Inappropriate pH: The stability of DDS-NOH is pH-dependent.

    • Solution: While specific pH stability data for DDS-NOH is limited, maintaining a slightly acidic to neutral pH during extraction is generally advisable for similar compounds. Avoid strongly acidic or basic conditions, which have been shown to degrade the parent drug, Dapsone.

  • Adsorption to Surfaces: DDS-NOH may adsorb to glass or plastic surfaces.

    • Solution: Use low-adsorption tubes and pipette tips. Silanized glassware can also be considered.

  • Suboptimal Extraction Method: The chosen extraction method may not be efficient for DDS-NOH.

    • Solution: A validated Solid-Phase Extraction (SPE) method is recommended for cleaner extracts and potentially higher recovery compared to liquid-liquid extraction. Method development and validation are crucial.

Q2: What is the best way to stabilize DDS-NOH in blood samples immediately after collection?

A2: The most effective strategy is the immediate addition of an antioxidant.

  • Primary Recommendation: Add ascorbic acid to the blood collection tube. While an optimal universal concentration is not definitively established in the literature, a common starting point for stabilizing reactive metabolites is a final concentration of 0.1% to 1% (w/v) in the blood/plasma sample. This should be optimized and validated for your specific assay.

  • Alternative Antioxidants: Other antioxidants such as N-acetylcysteine, Trolox, or resveratrol have been shown to reduce oxidative stress induced by DDS-NOH and could be explored as potential stabilizers.

  • Temperature Control: Always keep samples on ice and process them in a refrigerated centrifuge.

Q3: What are the recommended storage conditions for plasma samples intended for DDS-NOH analysis?

A3: To minimize degradation, plasma samples should be stored at ultra-low temperatures.

Storage ConditionRecommendationRationale
Short-term (up to 24 hours) -20°CAdequate for immediate processing, but not recommended for longer periods.
Long-term -80°CEssential for preserving the integrity of DDS-NOH over time.

Note: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

Q4: I am developing an LC-MS/MS method for DDS-NOH. What are the key parameters to consider?

ParameterRecommendation
Column C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18, 2.1 × 100 mm, 2.7 µm).
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
Ionization Mode Positive Electrospray Ionization (ESI+).
MRM Transitions These will need to be determined by infusing a pure standard of DDS-NOH. For Dapsone (precursor ion 249.1), product ions of 92 and 108 are monitored. A similar approach should be taken for DDS-NOH.
Internal Standard A stable isotope-labeled DDS-NOH would be ideal. If unavailable, a structurally similar compound that is not present in the matrix can be used after thorough validation.

Q5: How can I perform a forced degradation study for DDS-NOH to understand its stability?

A5: Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of your analytical method.

Stress ConditionExample Protocol
Acidic Hydrolysis Incubate DDS-NOH solution in 0.1 M HCl at 60°C for several hours.
Basic Hydrolysis Incubate DDS-NOH solution in 0.1 M NaOH at 60°C for several hours.
Oxidative Degradation Treat DDS-NOH solution with 3% hydrogen peroxide at room temperature.
Thermal Degradation Heat DDS-NOH solution at 60°C.
Photolytic Degradation Expose DDS-NOH solution to UV light (e.g., 254 nm).

Samples should be taken at various time points and analyzed by your LC-MS/MS method to assess the extent of degradation and identify any new peaks.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation for DDS-NOH Analysis

  • Collect whole blood into tubes containing K2EDTA as an anticoagulant.

  • Immediately after collection, add a pre-prepared solution of ascorbic acid to achieve a final concentration of 0.5% (w/v). Gently invert the tube several times to mix.

  • Place the tube on ice immediately.

  • Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant (plasma) to a fresh, pre-labeled polypropylene tube.

  • Immediately freeze the plasma sample at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of DDS-NOH from Human Plasma

This protocol is a starting point based on methods for Dapsone and should be validated specifically for DDS-NOH.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Thaw the plasma sample on ice. To 200 µL of plasma, add 50 µL of internal standard solution and 200 µL of 5 mM ammonium acetate. Vortex briefly. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the DDS-NOH from the cartridge with 1 mL of an elution solution (e.g., 70:30 acetonitrile:5mM ammonium acetate).

  • Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at room temperature. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

DDS_NOH_Degradation_Pathway cluster_stabilization Stabilization Strategies Dapsone Dapsone DDS_NOH This compound (DDS-NOH) (Unstable Metabolite) Dapsone->DDS_NOH CYP450 (e.g., CYP2E1, CYP3A4) Nitroso_Dapsone Nitroso-Dapsone (Oxidized Product) DDS_NOH->Nitroso_Dapsone Oxidation Further_Degradation Further Degradation Products Nitroso_Dapsone->Further_Degradation Degradation Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->DDS_NOH Inhibits Oxidation Cold_Temperature Low Temperature (Ice, -80°C) Cold_Temperature->DDS_NOH Slows Degradation pH_Control pH Control pH_Control->DDS_NOH Maintains Stability Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Sample Extraction (SPE) cluster_analysis Analysis Blood_Collection 1. Blood Collection (K2EDTA + Ascorbic Acid) Centrifugation 2. Centrifugation (1500 x g, 10 min, 4°C) Blood_Collection->Centrifugation Plasma_Separation 3. Plasma Separation Centrifugation->Plasma_Separation Storage 4. Storage at -80°C Plasma_Separation->Storage Conditioning 5. Cartridge Conditioning (Methanol, Water) Storage->Conditioning Loading 6. Sample Loading Conditioning->Loading Washing 7. Washing (Water, 5% Methanol) Loading->Washing Elution 8. Elution (Acetonitrile/Ammonium Acetate) Washing->Elution Drying 9. Dry Down (Nitrogen) Elution->Drying Reconstitution 10. Reconstitution Drying->Reconstitution LCMS_Analysis 11. LC-MS/MS Analysis Reconstitution->LCMS_Analysis

impact of solvent choice on the stability of Dapsone hydroxylamine stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Dapsone Hydroxylamine (DDS-NOH) stock solutions, addressing common issues researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDS-NOH) and why is its stability a concern?

A1: this compound (DDS-NOH) is a reactive metabolite of the drug Dapsone.[1][2] Its stability is a significant concern because it is prone to degradation, which can affect the accuracy and reproducibility of experimental results. DDS-NOH is known to be sensitive to light and temperature.

Q2: Which solvents are recommended for preparing DDS-NOH stock solutions?

A2: Based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing DDS-NOH stock solutions as it is readily soluble in it.[1] Methanol is also an option, although DDS-NOH is only slightly soluble in it.[3] The choice of solvent may impact the stability of the stock solution, and it is crucial to handle these solutions with care.

Q3: How should I store my DDS-NOH stock solutions?

A3: For optimal stability, it is recommended to store DDS-NOH stock solutions at -20°C or -80°C in amber vials to protect them from light.[3] It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: My DDS-NOH solution has changed color. Is it still usable?

A4: A change in the color of your DDS-NOH solution may indicate degradation. It is recommended to prepare a fresh stock solution if you observe any changes in its physical appearance.

Q5: Can I do anything to improve the stability of my DDS-NOH solution for in vitro experiments?

A5: Yes, the addition of antioxidants such as ascorbic acid has been shown to help stabilize DDS-NOH, particularly in biological incubations where it can be oxidized to its nitroso derivative.[4] Pre-treatment with antioxidants like resveratrol has also been shown to protect against DDS-NOH induced effects in cells.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of DDS-NOH stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Confirm the concentration of the stock solution before use, if possible.
Loss of compound activity Instability of DDS-NOH in the chosen solvent or experimental buffer.Consider the use of a stabilizing agent like ascorbic acid in your experimental setup.[4] Evaluate the stability of DDS-NOH in your specific assay buffer over the time course of the experiment.
Precipitate formation in the stock solution upon thawing Poor solubility or compound degradation.Ensure the compound is fully dissolved upon initial preparation. If precipitation occurs after freezing, gently warm and vortex the solution. If the precipitate does not redissolve, it may be a degradation product, and a fresh solution should be prepared.

Data on DDS-NOH Stability and Solubility

While comprehensive quantitative data on the stability of DDS-NOH in various organic solvents is limited in publicly available literature, the following table summarizes the available information on solubility and recommended storage conditions.

Solvent Solubility Recommended Storage Temperature Known Stability Information
DMSO Soluble[1]-20°C[1][3]Solid form is stable for at least 2 years at -20°C.[1] Stability in solution is not well-documented and should be determined empirically.
Methanol Slightly Soluble[3]-20°C[3]Stability in solution is not well-documented. Given the lower solubility, precipitation upon freezing is a risk.

Experimental Protocols

Protocol for the Preparation of a DDS-NOH Stock Solution

This protocol provides a general guideline for the preparation of a DDS-NOH stock solution.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated pipettes and sterile tips

    • Vortex mixer

  • Procedure:

    • Allow the solid DDS-NOH to equilibrate to room temperature before opening the container to prevent condensation of moisture.

    • Weigh the desired amount of DDS-NOH in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex the solution until the DDS-NOH is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for a Stability Assessment of DDS-NOH in Solution

This protocol outlines a method to assess the stability of your DDS-NOH stock solution over time.

  • Materials:

    • DDS-NOH stock solution

    • HPLC or LC-MS system

    • Appropriate column and mobile phase for analysis

    • Incubator or water bath set to the desired storage temperature (e.g., 4°C, room temperature)

  • Procedure:

    • Prepare a fresh stock solution of DDS-NOH as described above.

    • Immediately after preparation (Time 0), take an aliquot of the stock solution, dilute it to a suitable concentration for analysis, and inject it into the HPLC or LC-MS system to obtain an initial peak area or concentration.

    • Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, etc.), remove an aliquot of the stored stock solution.

    • Dilute the aliquot to the same concentration as the Time 0 sample and analyze it using the same HPLC or LC-MS method.

    • Compare the peak area or concentration of the stored samples to the Time 0 sample to determine the percentage of DDS-NOH remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_stability Stability Assessment weigh Weigh DDS-NOH dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store time_zero T=0 Analysis (HPLC/LC-MS) store->time_zero incubate Incubate at Test Condition store->incubate compare Compare Results time_zero->compare time_x T=X Analysis (HPLC/LC-MS) incubate->time_x time_x->compare logical_relationship dds_noh This compound (DDS-NOH) oxidation Oxidation dds_noh->oxidation antioxidants Antioxidants (e.g., Ascorbic Acid) dds_noh->antioxidants degradation_products Degradation Products oxidation->degradation_products stabilized_dds_noh Stabilized DDS-NOH antioxidants->stabilized_dds_noh

References

method refinement for enhancing the sensitivity of Dapsone hydroxylamine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Dapsone Hydroxylamine (DDS-NOH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method refinement, troubleshooting, and answers to frequently asked questions related to enhancing the sensitivity of DDS-NOH detection.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound (DDS-NOH) challenging?

A1: The primary challenge in detecting DDS-NOH lies in its inherent instability. As a reactive metabolite of Dapsone, it is prone to oxidation and degradation, leading to variable and inaccurate measurements.[1][2] This instability necessitates special handling and analytical considerations to ensure accurate quantification.

Q2: What is the most common analytical method for DDS-NOH detection?

A2: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of DDS-NOH in biological matrices.[3][4][5] This technique offers high selectivity and sensitivity, which are crucial for detecting the low concentrations at which this metabolite is often present.

Q3: How can I improve the stability of DDS-NOH in my samples during collection and processing?

A3: To minimize the degradation of the highly reactive DDS-NOH, it is crucial to implement stabilization strategies immediately upon sample collection. This includes:

  • Use of Antioxidants: Adding an antioxidant like ascorbic acid to the collection tubes can help prevent the oxidation of DDS-NOH.[1]

  • Immediate Cooling: Placing samples on ice immediately after collection and during processing can significantly slow down degradation.

  • pH Control: Maintaining an acidic pH can help stabilize the analyte.

  • Minimize Light Exposure: Protect samples from light to prevent photodegradation.

  • Prompt Analysis: Analyze samples as quickly as possible after collection and extraction.

Q4: What are the expected precursor and product ions for DDS-NOH in mass spectrometry?

A4: While specific ion transitions should be optimized for your instrument, a common precursor ion ([M+H]⁺) for Dapsone is m/z 249.1.[3][6] For DDS-NOH, the expected precursor ion would be m/z 265.1. Product ions for Dapsone include m/z 156.1 and 108.0.[3][6] The fragmentation pattern of DDS-NOH would need to be determined empirically, but would likely involve the loss of the hydroxyl group and fragmentation of the phenyl rings.

Q5: What is a typical limit of detection (LOD) for DDS-NOH?

A5: The limit of detection for DDS-NOH can vary depending on the analytical method and instrumentation. One study using HPLC-UV reported an LOD of 0.0470 mg/L (47 ng/mL). With a highly sensitive LC-MS/MS system, it is possible to achieve significantly lower LODs, potentially in the low ng/mL or even sub-ng/mL range.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound (DDS-NOH).

Issue Potential Cause(s) Recommended Solution(s)
Low or No DDS-NOH Signal 1. Analyte Degradation: DDS-NOH is highly unstable.[1][2] 2. Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters. 3. Matrix Effects: Ion suppression from co-eluting matrix components.[7][8] 4. Inefficient Extraction: Poor recovery of DDS-NOH from the sample matrix.1. Implement stabilization strategies immediately upon sample collection (see FAQ 3). Prepare fresh standards and samples. 2. Optimize MS parameters by infusing a DDS-NOH standard. Perform a full scan and product ion scan to identify the most abundant and stable transitions.[9][10] 3. Improve sample clean-up using solid-phase extraction (SPE). Modify chromatographic conditions to separate DDS-NOH from interfering matrix components. Use a stable isotope-labeled internal standard for DDS-NOH if available. 4. Optimize the extraction procedure (e.g., solvent type, pH, mixing time). Evaluate different SPE cartridges and elution solvents.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much analyte. 2. Incompatible Injection Solvent: Sample solvent is much stronger than the mobile phase. 3. Secondary Interactions: Interaction of the analyte with active sites on the column. 4. Column Contamination or Degradation. 1. Reduce the injection volume or dilute the sample. 2. Dissolve the final extract in a solvent that is similar in composition and strength to the initial mobile phase. 3. Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. Use a column with end-capping. 4. Flush the column with a strong solvent. If the problem persists, replace the column.
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Dirty Mass Spectrometer Source: Contamination of the ion source over time. 3. In-source Fragmentation or Adduct Formation. [11]1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Clean the ion source according to the manufacturer's instructions. 3. Optimize source parameters (e.g., temperature, gas flows) to minimize in-source reactions. Identify and account for common adducts (e.g., [M+Na]⁺, [M+K]⁺).
Inconsistent Retention Time 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize between injections. 2. Fluctuations in Mobile Phase Composition or Flow Rate. 3. Temperature Variations. 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection. 2. Check for leaks in the LC system. Ensure the mobile phase is properly degassed. 3. Use a column oven to maintain a constant temperature.

Data Presentation

Table 1: Quantitative Data for Dapsone and this compound Detection Methods

AnalyteMethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
DapsoneLC-MS/MSHuman Plasma5.000–3000.000 ng/mLNot Reported5.000 ng/mL[3]
This compoundHPLC-UVHuman Plasma0.0948–6.32 mg/L0.0470 mg/LNot ReportedN/A
DapsoneRP-HPLCBulk Drug1 to 30 µg/mLNot ReportedNot ReportedN/A
DapsoneSpectrophotometryPharmaceutical Preparation0.4-20 ppm0.1735 µg/mL0.5785 µg/mL[12]

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for this compound Quantification in Plasma

This protocol is a refined method based on established procedures for Dapsone and other unstable metabolites, with a focus on enhancing sensitivity for DDS-NOH.

1. Sample Preparation and Stabilization:

  • Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and 1 mg/mL ascorbic acid.

  • Immediately place the tubes on ice.

  • Centrifuge at 4°C to separate plasma within 30 minutes of collection.

  • Transfer the plasma to a new tube and store at -80°C until analysis.

2. Solid-Phase Extraction (SPE):

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add an internal standard (ideally, a stable isotope-labeled DDS-NOH).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system capable of high pressure and low flow rates.

  • Column: A C18 column with a particle size of ≤ 2.7 µm (e.g., 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Dapsone: Q1: 249.1 -> Q3: 156.1

    • This compound: Q1: 265.1 -> Q3: (To be determined by infusion of standard)

  • MS Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity of DDS-NOH.

Visualizations

Dapsone_Metabolism Dapsone Dapsone DDS_NOH This compound (DDS-NOH) (Reactive Metabolite) Dapsone->DDS_NOH CYP450 (N-Hydroxylation) MADDS Monoacetyldapsone (MADDS) Dapsone->MADDS N-acetyltransferase (Acetylation) Toxicity Toxicity (Methemoglobinemia, Hemolysis) DDS_NOH->Toxicity Therapeutic_Effect Anti-inflammatory Activity DDS_NOH->Therapeutic_Effect

Caption: Metabolic pathway of Dapsone to its major metabolites.

Caption: Experimental workflow for DDS-NOH detection.

References

Validation & Comparative

comparing the pro-oxidant activity of Dapsone hydroxylamine with other drug metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis for researchers and drug development professionals.

The metabolic activation of certain drugs can lead to the formation of reactive metabolites that pose a significant toxicological risk. Among these, dapsone hydroxylamine (DDS-NHOH), a metabolite of the antibacterial and anti-inflammatory drug dapsone, is a well-documented pro-oxidant agent. This guide provides a comprehensive comparison of the pro-oxidant activity of DDS-NHOH with other relevant drug metabolites, supported by experimental data, to aid researchers in understanding and mitigating these adverse effects.

Executive Summary

This compound (DDS-NHOH) exhibits a significantly higher pro-oxidant activity compared to other drug metabolites, most notably sulfamethoxazole hydroxylamine (SMX-NHOH). This heightened reactivity is implicated in the dose-dependent adverse effects of dapsone, including methemoglobinemia and hemolytic anemia. Experimental evidence consistently demonstrates that DDS-NHOH is more potent in generating reactive oxygen species (ROS) and inducing cytotoxicity in various cell types. This guide will delve into the quantitative comparisons, outline the experimental methodologies used to assess these effects, and visualize the underlying molecular pathways.

Quantitative Comparison of Pro-Oxidant Activity

The pro-oxidant potential of drug metabolites can be quantified through various in vitro assays. The following tables summarize key comparative data for DDS-NHOH and other metabolites.

MetaboliteAssayCell Line / SystemKey FindingsReference
This compound (DDS-NHOH) Cytotoxicity (MTT Assay)Peripheral Blood Mononuclear Cells (PBMC)Significantly greater cytotoxic potency than SMX-NHOH.[1][1]
Monoacetylthis compound (MADDS-NHOH) Cytotoxicity (MTT Assay)Peripheral Blood Mononuclear Cells (PBMC)Cytotoxicity not significantly different from DDS-NHOH; both more potent than SMX-NHOH.[1][1]
Sulfamethoxazole Hydroxylamine (SMX-NHOH) Cytotoxicity (MTT Assay)Peripheral Blood Mononuclear Cells (PBMC)Significantly less cytotoxic than DDS-NHOH and MADDS-NHOH.[1][1]
MetaboliteAssaySystemEC50 (µM) for Methemoglobin FormationReference
This compound (DDS-NHOH) Methemoglobin FormationHuman Whole Blood95 (± 19)[2]
Monoacetylthis compound (MADDS-NHOH) Methemoglobin FormationHuman Whole Blood90 (± 17)[2]
This compound (DDS-NHOH) Methemoglobin FormationRat Whole Blood828 (± 104)[2]
Monoacetylthis compound (MADDS-NHOH) Methemoglobin FormationRat Whole Blood1087 (± 283)[2]
MetaboliteAssayCell LineKey FindingsReference
This compound (DDS-NHOH) Reactive Oxygen Species (ROS) GenerationNormal Human Epidermal Keratinocytes (NHEK)Consistently resulted in higher ROS formation compared to SMX-NHOH.[3][3]
Sulfamethoxazole Hydroxylamine (SMX-NHOH) Reactive Oxygen Species (ROS) GenerationNormal Human Epidermal Keratinocytes (NHEK)Lower ROS formation compared to DDS-NHOH and its analogues.[3][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of pro-oxidant activities.

Cytotoxicity Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the drug metabolites (e.g., DDS-NHOH, SMX-NHOH) for a specified period (e.g., 3 hours).[1] Include untreated cells as a control.

  • MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The concentration of the metabolite that causes a 50% reduction in cell viability is determined as the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS) Generation

This assay utilizes fluorescent probes that become oxidized in the presence of ROS.

  • Cell Culture and Staining: Culture cells (e.g., Normal Human Epidermal Keratinocytes - NHEK) and load them with a fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate - DCFH-DA).

  • Treatment: Expose the stained cells to the drug metabolites.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS levels.

  • Data Analysis: Quantify the ROS production relative to control cells.

In Vitro Methemoglobin Formation Assay

This assay measures the conversion of hemoglobin to methemoglobin in red blood cells.

  • Blood Collection and Preparation: Obtain fresh whole blood and wash the red blood cells (RBCs) with a buffered saline solution to remove plasma and other components.

  • Incubation: Incubate the washed RBCs with various concentrations of the drug metabolites at 37°C.

  • Methemoglobin Measurement: At specific time points, lyse the RBCs and measure the absorbance of the lysate at different wavelengths to determine the percentage of methemoglobin. This is often done using a co-oximeter or a spectrophotometer with specific wavelength calculations.

  • Data Analysis: Generate concentration-response curves to determine the EC50 value, which is the concentration of the metabolite that produces 50% of the maximal methemoglobin formation.[2]

Signaling Pathways and Experimental Workflow

The pro-oxidant activity of this compound initiates a cascade of cellular events leading to oxidative stress and toxicity.

Dapsone_Metabolism_and_Oxidative_Stress Dapsone Dapsone This compound (DDS-NHOH) This compound (DDS-NHOH) Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation This compound (DDS-NHOH)->Reactive Oxygen Species (ROS) Generation Oxidation of Hemoglobin (Fe2+ -> Fe3+) Oxidation of Hemoglobin (Fe2+ -> Fe3+) This compound (DDS-NHOH)->Oxidation of Hemoglobin (Fe2+ -> Fe3+) Oxidative Stress Oxidative Stress Hemolytic Anemia Hemolytic Anemia Oxidative Stress->Hemolytic Anemia Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Depletion of Glutathione (GSH) Depletion of Glutathione (GSH) Oxidative Stress->Depletion of Glutathione (GSH) Cellular Damage Cellular Damage CYP450 (Liver) CYP450 (Liver) CYP450 (Liver)->this compound (DDS-NHOH) Reactive Oxygen Species (ROS) Generation->Oxidative Stress Methemoglobin Formation Methemoglobin Formation Oxidation of Hemoglobin (Fe2+ -> Fe3+)->Methemoglobin Formation Decreased O2 Carrying Capacity Decreased O2 Carrying Capacity Methemoglobin Formation->Decreased O2 Carrying Capacity Decreased O2 Carrying Capacity->Cellular Damage Hemolytic Anemia->Cellular Damage Lipid Peroxidation->Cellular Damage Protein Oxidation->Cellular Damage DNA Damage->Cellular Damage Depletion of Glutathione (GSH)->Oxidative Stress

Caption: Metabolic activation of Dapsone to DDS-NHOH and subsequent induction of oxidative stress.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison start Start Select Drug Metabolites (e.g., DDS-NHOH, SMX-NHOH) Select Drug Metabolites (e.g., DDS-NHOH, SMX-NHOH) start->Select Drug Metabolites (e.g., DDS-NHOH, SMX-NHOH) step step assay assay data data end End Prepare Cell Cultures (e.g., PBMCs, NHEK, RBCs) Prepare Cell Cultures (e.g., PBMCs, NHEK, RBCs) Select Drug Metabolites (e.g., DDS-NHOH, SMX-NHOH)->Prepare Cell Cultures (e.g., PBMCs, NHEK, RBCs) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Prepare Cell Cultures (e.g., PBMCs, NHEK, RBCs)->Cytotoxicity Assay (MTT) ROS Generation Assay ROS Generation Assay Prepare Cell Cultures (e.g., PBMCs, NHEK, RBCs)->ROS Generation Assay Methemoglobin Formation Assay Methemoglobin Formation Assay Prepare Cell Cultures (e.g., PBMCs, NHEK, RBCs)->Methemoglobin Formation Assay Calculate IC50 / EC50 Values Calculate IC50 / EC50 Values Cytotoxicity Assay (MTT)->Calculate IC50 / EC50 Values Quantify ROS Production Quantify ROS Production ROS Generation Assay->Quantify ROS Production Methemoglobin Formation Assay->Calculate IC50 / EC50 Values Compare Potency and Efficacy Compare Potency and Efficacy Calculate IC50 / EC50 Values->Compare Potency and Efficacy Quantify ROS Production->Compare Potency and Efficacy Compare Potency and Efficacy->end

Caption: Experimental workflow for comparing the pro-oxidant activity of drug metabolites.

Conclusion

The evidence strongly indicates that this compound is a more potent pro-oxidant than other comparable drug metabolites like sulfamethoxazole hydroxylamine. This is demonstrated by its greater capacity to induce cytotoxicity, generate reactive oxygen species, and form methemoglobin. For researchers and professionals in drug development, understanding these differences is paramount for predicting and mitigating the adverse effects of drugs that are metabolized to reactive hydroxylamines. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of the pro-oxidant potential of new chemical entities.

References

Validating a Humanized Mouse Model for Dapsone Hydroxylamine Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dapsone, a sulfone antibiotic and anti-inflammatory drug, has clinical utility hampered by dose-dependent hemolytic anemia and methemoglobinemia. These adverse effects are primarily attributed to its metabolite, dapsone hydroxylamine (DDS-NOH). Preclinical assessment of this hematotoxicity is crucial for developing safer analogs and defining clinical risk. This guide provides a comparative analysis of a proposed humanized mouse model for studying DDS-NOH toxicity against conventional in vivo and in vitro models, supported by experimental data and detailed protocols.

Model Comparison: Predicting Human Hematotoxicity

The ideal preclinical model for DDS-NOH toxicity should accurately recapitulate human-specific metabolic pathways and the response of human erythrocytes to oxidative stress. Here, we compare the strengths and weaknesses of different models.

Model TypeDescriptionAdvantagesLimitationsRelevance to DDS-NOH Toxicity
Humanized Mouse Model (hu-HSC/Hep) Immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (CD34+) and human hepatocytes.[1][2][3]- Possesses both human metabolic (liver) and target (hematopoietic) systems.[4][5] - Allows for in vivo assessment of human-specific hematotoxicity.[1][2][6] - Potential to predict clinical outcomes more accurately than conventional models.[7][8]- Technically complex and costly to generate. - Incomplete immune reconstitution can affect some toxicity mechanisms. - Potential for graft-versus-host disease.High. This model offers the most physiologically relevant system to study the human-specific metabolism of dapsone to DDS-NOH and the subsequent effects on human red blood cells in vivo.
Conventional Mouse Model (e.g., CD-1, C57BL/6) Standard laboratory mouse strains.- Readily available and cost-effective. - Well-characterized physiology and genetics.- Significant species differences in dapsone metabolism and erythrocyte sensitivity.[9] - Mice are less sensitive to dapsone-induced methemoglobinemia than humans.[9] - Poorly predictive of human hematotoxicity.[9]Low to Moderate. Useful for preliminary toxicity screening but results may not be directly translatable to humans due to metabolic differences.
Conventional Rat Model (e.g., Wistar, Sprague-Dawley) Standard laboratory rat strains.- More sensitive to dapsone-induced methemoglobinemia than mice.[9] - Well-established model for toxicology studies.- Still exhibits species differences in metabolism compared to humans.[9]Moderate. Offers a more sensitive in vivo model than mice for methemoglobinemia but does not fully replicate human metabolic pathways.
In Vitro Human Erythrocyte Assay Isolated human red blood cells incubated with DDS-NOH.- Directly assesses the effect on the primary human target cell. - High-throughput and cost-effective. - Allows for mechanistic studies of oxidative damage.[10]- Lacks the metabolic component of dapsone conversion to DDS-NOH. - Does not account for systemic effects and clearance.High (for direct toxicity). Excellent for studying the direct cellular mechanisms of DDS-NOH toxicity on human erythrocytes.
In Vitro Human Liver Microsome Assay Human liver microsomes used to study the metabolism of dapsone.- Allows for the characterization of human-specific metabolic pathways. - Can determine the kinetics of DDS-NOH formation.[11]- Does not provide information on the downstream toxic effects on blood cells. - Lacks the complexity of a whole-cell or whole-organism system.High (for metabolism). Essential for understanding the human-specific bioactivation of dapsone.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DDS-NOH toxicity.

Table 1: In Vitro Methemoglobin (MetHb) Formation by this compound (DDS-NOH)

SpeciesSystemDDS-NOH Concentration (µM)MetHb Formation (%)Reference
HumanWhole Blood9580[12]
RatWhole Blood82884[12]

Table 2: In Vitro Kinetics of Dapsone N-oxidation in Human Liver Microsomes

ParameterValueReference
High-Affinity Component (Km)0.004 ± 0.003 mmol/L[11]
High-Affinity Component (Vmax)0.13 ± 0.04 nmol/mg protein/min[11]
Low-Affinity Component (Km)0.14 ± 0.05 mmol/L[11]
Low-Affinity Component (Vmax)1.3 ± 0.1 nmol/mg protein/min[11]

Experimental Protocols

Validation of a Humanized Mouse Model for DDS-NOH Hematotoxicity

This protocol outlines the key steps for validating a humanized mouse model with both human liver and hematopoietic systems for studying DDS-NOH toxicity.

a. Model Generation:

  • Utilize immunodeficient mice (e.g., NOD/SCID/IL2rgnull or NSG™).

  • Engraft mice with human CD34+ hematopoietic stem cells from cord blood or mobilized peripheral blood to establish a human hematopoietic system.[2][6]

  • Concurrently or sequentially, engraft the same mice with human hepatocytes to create a chimeric human liver.[4][5]

  • Allow sufficient time for engraftment and reconstitution of both systems, typically 12-16 weeks.

b. Dapsone/DDS-NOH Administration:

  • Administer dapsone or DDS-NOH to humanized and control (non-humanized) mice via oral gavage or intraperitoneal injection.

  • Include a vehicle control group.

  • Dose ranging studies should be performed to determine appropriate dose levels.

c. Hematotoxicity Assessment:

  • Collect peripheral blood at multiple time points post-administration.

  • Measure methemoglobin levels using a co-oximeter.

  • Perform complete blood counts (CBCs) to assess for anemia (decreased hematocrit, hemoglobin, and red blood cell count).

  • Analyze for signs of hemolysis, such as increased reticulocyte count, and plasma hemoglobin.

  • Flow cytometry can be used to specifically analyze human red blood cells for markers of oxidative stress.

d. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • Measure plasma concentrations of dapsone and DDS-NOH over time using LC-MS/MS to determine the pharmacokinetic profile in humanized mice.

  • Correlate the concentration of DDS-NOH with the observed hematotoxicity endpoints.

In Vitro Methemoglobin Formation Assay

This protocol describes the methodology for assessing the direct effect of DDS-NOH on methemoglobin formation in whole blood.

a. Blood Collection:

  • Obtain fresh whole blood from human volunteers or rats in heparinized tubes.

b. Incubation:

  • Incubate whole blood with varying concentrations of DDS-NOH (or vehicle control) in a shaking water bath at 37°C.

  • Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

c. Methemoglobin Measurement:

  • Lyse the red blood cells in the collected aliquots.

  • Measure the absorbance of the lysate at specific wavelengths to determine the percentage of methemoglobin. A co-oximeter is the preferred instrument for accurate measurement.

Hemolytic Anemia Assessment in Mice

This protocol details the methods for evaluating hemolytic anemia in a mouse model.

a. Blood Sampling:

  • Collect peripheral blood from mice via tail vein or retro-orbital sinus into EDTA-coated tubes.

b. Complete Blood Count (CBC):

  • Analyze the blood samples using an automated hematology analyzer to determine red blood cell count, hemoglobin concentration, and hematocrit.

c. Reticulocyte Count:

  • Stain a small volume of blood with a supravital stain (e.g., new methylene blue) to identify reticulocytes.

  • Count the percentage of reticulocytes relative to mature red blood cells under a microscope or using an automated analyzer. An increased reticulocyte count is an indicator of regenerative anemia.

d. Plasma Hemoglobin:

  • Centrifuge the blood sample to separate plasma.

  • Measure the hemoglobin concentration in the plasma using a spectrophotometric method. Elevated plasma hemoglobin is a sign of intravascular hemolysis.

Visualizations

experimental_workflow cluster_model_generation Model Generation cluster_treatment Treatment cluster_assessment Assessment NSG Immunodeficient Mouse (NSG) hu_mouse Humanized Mouse (hu-HSC/Hep) NSG->hu_mouse Engraftment HSC Human CD34+ HSCs HSC->hu_mouse HEP Human Hepatocytes HEP->hu_mouse DDS Dapsone / DDS-NOH Administration hu_mouse->DDS MetHb Methemoglobin Measurement DDS->MetHb CBC Complete Blood Count (Anemia) DDS->CBC Hemolysis Hemolysis Assessment DDS->Hemolysis PKPD PK/PD Analysis DDS->PKPD

Caption: Experimental workflow for validating a humanized mouse model.

toxicity_pathway Dapsone Dapsone Liver Human Hepatocyte (in humanized mouse) Dapsone->Liver Metabolism (CYP450) DDS_NOH This compound (DDS-NOH) RBC Red Blood Cell DDS_NOH->RBC ROS Reactive Oxygen Species (ROS) MetHb Methemoglobinemia ROS->MetHb Hemolysis Hemolytic Anemia ROS->Hemolysis RBC->ROS Oxidative Stress Liver->DDS_NOH

Caption: Signaling pathway of this compound toxicity.

References

Predicting Dapsone Hydroxylamine Toxicity: A Comparative Guide to In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing in vitro and in vivo models for predicting the toxicity of Dapsone Hydroxylamine (DDS-NHOH), a reactive metabolite of the drug Dapsone. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological processes to aid in the selection of appropriate toxicological models.

Dapsone, a sulfone antibiotic and anti-inflammatory drug, is associated with hematological side effects, primarily methemoglobinemia and hemolytic anemia. These toxicities are not caused by the parent drug but by its reactive metabolite, this compound (DDS-NHOH). Predicting the hematotoxic potential of Dapsone and its derivatives is crucial for drug development and patient safety. This guide compares the utility of common in vitro and in vivo models in assessing DDS-NHOH toxicity.

Data Presentation: Quantitative Comparison of In Vitro and In Vivo Models

The following table summarizes quantitative data from various studies, offering a direct comparison of the toxic effects of DDS-NHOH observed in different models.

Model SystemSpeciesParameterDDS-NHOH Concentration/DoseObserved EffectReference(s)
In Vitro HumanMethemoglobin (MetHgb) Formation (Emax)Not specified~80%[1]
HumanMethemoglobin (MetHgb) Formation (EC50)~95 µM50% of max MetHgb formation[1]
HumanErythrocyte Damage175-750 µMOxidative damage[2]
HumanPhosphatidylserine (PS) Exposure10–50 μMIncreased PS exposure on erythrocytes[3]
RatMethemoglobin (MetHgb) Formation (Emax)Not specified~84%[1]
RatMethemoglobin (MetHgb) Formation (EC50)~828 µM50% of max MetHgb formation[1]
RatErythrocyte Damage50-175 µMOxidative damage[2]
In Vivo HumanMethemoglobin (MetHgb) Levels100 mg oral dose of DapsoneSignificant MetHgb formation[4]
RatMethemoglobin (MetHgb) LevelsNot specifiedSignificant MetHgb formation[4]
RatThrombus Formation50 or 100 mg/kg (i.p.) single doseIncreased thrombus formation[5]
RatThrombus Formation10 mg/kg/day (i.p.) for 4 daysIncreased thrombus formation[5]
RatHemolytic AnemiaAdministration of DDS-NHOHIncreased rate of erythrocyte disappearance[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

In Vitro Methemoglobin Formation Assay

This assay quantifies the conversion of hemoglobin to methemoglobin in red blood cells upon exposure to a test compound.

  • Blood Collection and Preparation: Whole blood is collected from either human volunteers or rats in tubes containing an anticoagulant (e.g., heparin). The blood is centrifuged to separate the plasma and buffy coat, and the red blood cells (RBCs) are washed multiple times with a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: The washed RBCs are resuspended in a buffer to a specific hematocrit (e.g., 2%). Varying concentrations of DDS-NHOH (and a vehicle control) are added to the RBC suspension.

  • Reaction: The suspensions are incubated at 37°C for a defined period (e.g., 1-3 hours) with gentle agitation.

  • Measurement: At the end of the incubation, an aliquot of the RBC suspension is taken and lysed. The concentrations of total hemoglobin and methemoglobin are determined spectrophotometrically by measuring absorbance at specific wavelengths. The percentage of methemoglobin is then calculated.

  • Data Analysis: Concentration-response curves are generated to determine parameters such as the maximum effect (Emax) and the half-maximal effective concentration (EC50).[1]

In Vivo Rat Model of Dapsone-Induced Hemolytic Anemia

This model assesses the hemolytic potential of DDS-NHOH in a living organism.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Radiolabeling of Erythrocytes (Optional but recommended for tracking): A sample of blood is drawn from a donor rat, and the red blood cells are labeled with 51Chromium (51Cr). These labeled cells are then injected back into recipient rats.

  • Compound Administration: DDS-NHOH is administered to the rats, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle solution.

  • Blood Sampling: Blood samples are collected at multiple time points after administration.

  • Measurement of Hemolysis: The rate of disappearance of 51Cr-labeled erythrocytes from circulation is measured as an indicator of hemolysis.[6] Other hematological parameters such as hematocrit, hemoglobin concentration, and reticulocyte count can also be monitored.

  • Spleen Sequestration: At the end of the study, the spleen may be harvested to measure the accumulation of radioactivity, indicating the sequestration of damaged red blood cells.[6]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the comparison of toxicity models and the mechanism of this compound toxicity.

G cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models cluster_endpoints Toxicity Endpoints vitro_rbc Isolated Red Blood Cells (Human, Rat, etc.) methemoglobin Methemoglobin Formation vitro_rbc->methemoglobin hemolysis Hemolytic Anemia vitro_rbc->hemolysis oxidative_stress Oxidative Stress Markers vitro_rbc->oxidative_stress vitro_liver Liver Microsomes (Metabolism Studies) vitro_liver->methemoglobin Metabolite Generation vitro_pbmc Peripheral Blood Mononuclear Cells (Cytotoxicity) cytotoxicity Cell Viability vitro_pbmc->cytotoxicity vivo_rat Rat Model vivo_rat->methemoglobin vivo_rat->hemolysis vivo_mouse Mouse Model vivo_mouse->hemolysis vivo_human Human Studies (Clinical Data) vivo_human->methemoglobin methemoglobin->hemolysis oxidative_stress->hemolysis oxidative_stress->cytotoxicity

Caption: Workflow comparing in vitro and in vivo models for DDS-NHOH toxicity assessment.

G cluster_oxidative_stress Oxidative Stress Cascade cluster_hemolysis Hemolytic Effects Dapsone Dapsone CYP450 Hepatic Cytochrome P450 (e.g., CYP2E1, CYP3A4) Dapsone->CYP450 N-hydroxylation DDS_NHOH This compound (DDS-NHOH) CYP450->DDS_NHOH RBC Red Blood Cell DDS_NHOH->RBC Enters ROS Reactive Oxygen Species (ROS) Generation RBC->ROS GSH_depletion Glutathione (GSH) Depletion ROS->GSH_depletion Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation MetHb Methemoglobin (MetHb) Formation ROS->MetHb Band3_damage Band 3 Protein Aggregation & Tyrosine Phosphorylation Protein_Oxidation->Band3_damage Heinz_bodies Heinz Body Formation Protein_Oxidation->Heinz_bodies Spleen Splenic Sequestration & Hemolysis Band3_damage->Spleen Signal for Removal Heinz_bodies->Spleen Signal for Removal

Caption: Signaling pathway of this compound-induced hemolytic anemia in erythrocytes.

Discussion

In vitro models , primarily using isolated red blood cells, offer a high-throughput and cost-effective method for screening the direct hematotoxic effects of DDS-NHOH. These models are particularly useful for quantifying methemoglobin formation and assessing direct cytotoxicity.[1][7] Studies using human erythrocytes have shown that DDS-NHOH induces oxidative stress, leading to the depletion of glutathione, oxidation of membrane proteins like band 3, and ultimately, premature removal of the cells.[2][8] However, a significant limitation of in vitro models is the absence of systemic metabolic and clearance processes, which can influence the concentration and duration of DDS-NHOH exposure in a whole organism.

In vivo models , such as those in rats, provide a more comprehensive picture of DDS-NHOH toxicity by incorporating the complexities of a living system, including metabolism, distribution, and excretion.[4][6] These models are essential for confirming the hemolytic potential observed in vitro and for studying secondary effects like thrombosis.[5] For instance, in vivo studies have demonstrated that the formation of DDS-NHOH from Dapsone is a critical step for toxicity and that species differences in metabolism can lead to variations in susceptibility.[4] However, there can be species-specific differences in erythrocyte sensitivity to oxidative damage, with human red blood cells appearing to be more sensitive than those of mice or rats to DDS-NHOH.[2][4] This highlights the importance of careful species selection and interpretation when extrapolating animal data to humans.

References

A Researcher's Guide to Validating Biomarkers of Dapsone Hydroxylamine-Induced Oxidative Stress in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key biomarkers for assessing oxidative stress induced by dapsone hydroxylamine (DDS-NHOH), the reactive metabolite of dapsone. This document outlines experimental data, detailed protocols for benchmark assays, and a comparative look at alternative methodologies, facilitating informed decisions in preclinical safety and efficacy studies.

Dapsone, a drug utilized for various dermatological and infectious diseases, undergoes metabolic activation to its hydroxylamine derivative, DDS-NHOH. This metabolite is a potent oxidizing agent, implicated in the drug's adverse effects, primarily through the induction of oxidative stress.[1][2][3][4] The validation of sensitive and specific biomarkers is therefore critical in preclinical studies to monitor and mitigate these effects.

Comparative Analysis of Key Oxidative Stress Biomarkers

The selection of appropriate biomarkers is crucial for accurately assessing the extent and nature of oxidative damage. This section compares the most commonly employed biomarkers for DDS-NHOH-induced oxidative stress, summarizing their performance based on available preclinical data.

Biomarker CategorySpecific MarkerPrincipleKey Findings in DDS-NHOH Preclinical StudiesAlternative Biomarkers
Hemotoxicity Methemoglobin (MetHb)Oxidation of ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), impairing oxygen transport.DDS-NHOH is a potent inducer of MetHb formation in both in vitro and in vivo models.[2][5] Species differences exist, with human erythrocytes being more sensitive than rat or mouse erythrocytes.[6][7]Heinz bodies, erythrocyte fragility assays
Lipid Peroxidation Malondialdehyde (MDA)A reactive aldehyde and a major end-product of polyunsaturated fatty acid peroxidation.Increased MDA levels are observed in preclinical models following dapsone or DDS-NHOH administration, indicating lipid damage.[1][2]4-Hydroxynonenal (4-HNE), F2-Isoprostanes
DNA Damage 8-hydroxy-2'-deoxyguanosine (8-OHdG)An oxidized derivative of deoxyguanosine, it is a widely used marker of oxidative DNA damage.Elevated levels of 8-OHdG are indicative of DDS-NHOH-induced genotoxicity.Comet assay (single-cell gel electrophoresis)
Protein Oxidation Protein CarbonylsFormed by the oxidation of amino acid side chains (e.g., lysine, arginine, proline, and threonine).Increased protein carbonyl content is a marker of DDS-NHOH-induced protein damage.3-Nitrotyrosine, Advanced Oxidation Protein Products (AOPPs)
Antioxidant Defense Catalase (CAT) & Superoxide Dismutase (SOD)Key antioxidant enzymes that detoxify reactive oxygen species (ROS).DDS-NHOH has been shown to decrease the activity of CAT and SOD in preclinical models, indicating a compromised antioxidant defense system.[2]Glutathione (GSH), Glutathione Peroxidase (GPx), Total Antioxidant Capacity (TAC)

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of DDS-NHOH-induced oxidative stress and the workflows for biomarker validation is essential for a comprehensive understanding.

cluster_0 DDS-NHOH Metabolism and ROS Generation cluster_1 Cellular Damage Dapsone Dapsone CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP3A4) Dapsone->CYP450 Metabolism DDS_NHOH This compound (DDS-NHOH) CYP450->DDS_NHOH ROS Reactive Oxygen Species (ROS) DDS_NHOH->ROS Generates Lipids Lipids ROS->Lipids Oxidizes Proteins Proteins ROS->Proteins Oxidizes DNA DNA ROS->DNA Oxidizes Lipid_Peroxidation Lipid Peroxidation (MDA, 4-HNE) Lipids->Lipid_Peroxidation Protein_Oxidation Protein Oxidation (Protein Carbonyls) Proteins->Protein_Oxidation DNA_Damage DNA Damage (8-OHdG) DNA->DNA_Damage cluster_0 Preclinical Model cluster_1 Sample Collection & Preparation cluster_2 Biomarker Analysis cluster_3 Data Analysis & Interpretation InVivo In Vivo Model (e.g., Rat, Mouse) DDS_NHOH_Admin DDS-NHOH Administration InVivo->DDS_NHOH_Admin InVitro In Vitro Model (e.g., Erythrocytes, Hepatocytes) InVitro->DDS_NHOH_Admin Sample_Collection Sample Collection (Blood, Plasma, Tissue) DDS_NHOH_Admin->Sample_Collection Sample_Prep Sample Preparation (Homogenization, Lysis, etc.) Sample_Collection->Sample_Prep MDA_Assay MDA Assay (TBARS) Sample_Prep->MDA_Assay OHDG_Assay 8-OHdG Assay (ELISA) Sample_Prep->OHDG_Assay PC_Assay Protein Carbonyl Assay (Spectrophotometry) Sample_Prep->PC_Assay Enzyme_Assay Antioxidant Enzyme Assays (CAT, SOD) Sample_Prep->Enzyme_Assay Data_Analysis Quantitative Data Analysis MDA_Assay->Data_Analysis OHDG_Assay->Data_Analysis PC_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dapsone Hydroxylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of reactive metabolites like dapsone hydroxylamine is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with safety protocols and regulatory compliance. Adherence to these procedures is critical for laboratory safety and environmental protection.

Hazard Profile of this compound

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassHazard StatementSignal WordHazard Pictogram
Acute toxicity - oral 4H302: Harmful if swallowedWarningGHS07
Acute toxicity - dermal 4H312: Harmful in contact with skinWarningGHS07

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves and clothing.[1] Work should be conducted in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

Step-by-Step Disposal Procedures

The cardinal rule for the disposal of this compound is that it must not be disposed of with household garbage, nor should it be allowed to enter the sewage system.[1] All disposal must be conducted in accordance with official regulations.[1]

Disposal of Small Quantities from Experimental Workflows:

  • Quenching Reactive Mixtures: For reaction mixtures containing this compound, the reactivity should be neutralized or "quenched" as a final step in the experimental protocol. The specific quenching agent will depend on the reaction chemistry. If you are unsure how to safely quench your reaction mixture, consult with your institution's Environmental Health and Safety (EHS) office.

  • Waste Collection: Following quenching, collect the waste material in a designated hazardous waste container that is compatible with all components of the mixture.

  • Labeling: Clearly label the hazardous waste container with all its constituents. Accurate labeling is crucial to prevent the mixing of incompatible materials.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.

Disposal of Unused or Expired this compound:

  • No Quenching: Do not attempt to quench unwanted or expired this compound in its original container.[2]

  • Container Integrity: Ensure the container is in good condition and securely sealed. If necessary, overpack the original container in a larger, compatible container. Wrapping the cap with Parafilm is a recommended practice to ensure a secure seal.[2]

  • Labeling: Label the container as hazardous waste. Include the full chemical name ("this compound") and any other required information as per your institution's guidelines.

  • Waste Pickup: Arrange for a hazardous waste pickup through your institution's EHS office.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DapsoneHydroxylamineDisposal start Start: this compound Waste waste_type Is the waste from a reaction mixture or unused/expired product? start->waste_type quench Quench reaction mixture (if applicable and safe) waste_type->quench Reaction Mixture collect_unused Package unused/expired product in a labeled hazardous waste container waste_type->collect_unused Unused/Expired collect_quenched Collect in a labeled hazardous waste container quench->collect_quenched store Store in designated satellite accumulation area collect_quenched->store collect_unused->store pickup Arrange for hazardous waste pickup by EHS store->pickup end End: Proper Disposal pickup->end

Caption: A flowchart outlining the proper disposal procedure for this compound.

Regulatory Compliance

It is imperative to consult your institution's specific hazardous waste management guidelines and local regulations. The information provided here is a general guide and may need to be adapted to meet local and institutional requirements. Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapsone hydroxylamine
Reactant of Route 2
Reactant of Route 2
Dapsone hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.